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  • Product: Sulforhodamine Q 5-acid fluoride
  • CAS: 130689-24-6

Core Science & Biosynthesis

Foundational

Sulforhodamine Q 5-Acid Fluoride: Chemical Architecture, Bioconjugation Mechanics, and Advanced Applications

Executive Summary Sulforhodamine Q 5-acid fluoride (SQ5-AF) is a highly specialized, amine-reactive fluorescent probe utilized across advanced bioconjugation workflows and radiation material sciences. Characterized by it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulforhodamine Q 5-acid fluoride (SQ5-AF) is a highly specialized, amine-reactive fluorescent probe utilized across advanced bioconjugation workflows and radiation material sciences. Characterized by its robust rhodamine core and an exceptionally stable acid fluoride reactive group, SQ5-AF enables the precise labeling of complex biomolecules—such as amphiphilic bacterial cell wall components—without the rapid hydrolytic degradation typically associated with acid chlorides. This whitepaper dissects the chemical properties of SQ5-AF, details field-proven, self-validating protocols for bioconjugation, and explores its secondary utility as a photon-absorbing stabilizer in radiation dosimetry.

Chemical Architecture & Reactivity Profile

The utility of SQ5-AF is rooted in the specific causality of its molecular design. While N-hydroxysuccinimide (NHS) esters are the standard for amine labeling, they often struggle with sterically hindered primary amines. Conversely, sulfonyl chlorides and acid chlorides are highly reactive but suffer from rapid hydrolysis in ambient moisture or partially aqueous buffers.

The acid fluoride (-COF) moiety provides a "Goldilocks" reactivity profile. The high bond dissociation energy of the C-F bond renders the molecule remarkably resistant to spontaneous hydrolysis in aqueous environments. However, the extreme electronegativity of the fluorine atom creates a highly electrophilic carbonyl carbon, driving rapid nucleophilic acyl substitution when exposed to primary aliphatic amines (1[1]).

Table 1: Physicochemical Properties of SQ5-AF
PropertyValueChemical Causality / Significance
Chemical Name Sulforhodamine Q 5-acid fluorideRhodamine derivative yielding high quantum yield.
CAS Number 130689-24-6Unique registry identifier for the 5-isomer[1].
Molecular Formula C₂₇H₂₇FN₂O₇S₂Defines the exact atomic composition and mass (2[2]).
Reactive Group Acid Fluoride (-COF)Resists hydrolysis while maintaining high electrophilicity.
Target Functional Group Primary Amines (-NH₂)Forms a highly stable, irreversible amide bond.
Excitation / Emission ~560 nm / ~620 nmRed-shifted fluorescence avoids cellular autofluorescence[3].

Bioconjugation Mechanics: The LTA-TLR2 Paradigm

One of the most rigorous applications of SQ5-AF is the fluorescent labeling of Lipoteichoic Acid (LTA) . LTA is an amphiphilic glycolipid anchored in the cell wall of Gram-positive bacteria (e.g., Staphylococcus aureus) and is the primary inducer of inflammatory responses via Toll-like Receptor 2 (TLR2) (3[3]).

Because LTA forms complex micelles in solution, labeling it requires a carefully optimized, self-validating protocol to ensure the biological activity of the LTA is not destroyed by over-labeling or solvent toxicity.

Bioconjugation SQ5 Sulforhodamine Q 5-Acid Fluoride Reaction Nucleophilic Acyl Substitution SQ5->Reaction LTA Lipoteichoic Acid (Primary Amines) LTA->Reaction Catalyst DMSO + Trimethylamine (Aprotic & Basic) Catalyst->Reaction Facilitates Product Fluorescent LTA-SQ5 Conjugate Reaction->Product Amide Bond Formation

Fig 1: Bioconjugation of SQ5-AF to primary amines via nucleophilic acyl substitution.

Experimental Protocol: Self-Validating LTA Labeling Workflow

This methodology guarantees that the conjugate remains biologically active while strictly ruling out false-positive signaling artifacts.

Step 1: Solubilization & Activation

  • Action: Combine 3 mg of S. aureus LTA with 4.5 mg of SQ5-AF in 2.5 mL of Dimethylsulfoxide (DMSO) and 25 μL of trimethylamine[3].

  • Causality: DMSO acts as an aprotic solvent, completely preventing the premature hydrolysis of the acid fluoride group. Trimethylamine serves as a non-nucleophilic base; it deprotonates the primary amines on the LTA backbone to maximize their nucleophilicity without competing with the dye for the reaction site.

Step 2: Micellar Disruption

  • Action: Sonicate the mixture for 10 minutes, followed by shaking overnight at 37°C[3].

  • Causality: LTA's amphiphilic nature causes it to form tight micelles, burying reactive amine sites. Sonication provides the mechanical energy required to temporarily disrupt these micelles, ensuring uniform dye distribution.

Step 3: Ultrafiltration

  • Action: Spin the mixture at 7,000 x g for 90 minutes at room temperature in a pyrogen-free 3 kDa cut-off centrifugal filter. Repeat four times[3].

  • Causality: Removes all unreacted SQ5-AF dye (MW ~590 g/mol ). This ensures that all subsequent fluorescence detected in cellular assays is strictly derived from the LTA-conjugate, eliminating background noise.

Step 4: System Validation (Critical Trustworthiness Step)

  • Action: Measure the fluorescence (560 nm/620 nm) per phosphate content to confirm a labeling efficiency of ~1 molecule of dye per LTA[3]. Subsequently, perform a Limulus amoebocyte lysate (LAL) assay.

  • Causality: An LAL assay must yield an endotoxin contamination of <0.1 pg/μg. Because TLRs are highly sensitive, even trace Gram-negative LPS (endotoxin) contamination could trigger TLR4, confounding the results. Validating the absence of LPS ensures that any observed NF-κB activation is definitively caused by the LTA-TLR2 interaction[3].

Table 2: Quantitative Labeling Parameters
ParameterValue / ConditionExperimental Purpose
LTA Target 3 mgPrimary biomolecule for receptor tracking.
SQ5-AF Dye 4.5 mgMolar excess to drive conjugation kinetics.
Solvent Matrix 2.5 mL DMSOAprotic environment to protect the acid fluoride.
Base Catalyst 25 μL TrimethylamineDeprotonates target amines; non-nucleophilic.
Labeling Ratio ~1 dye per LTAPrevents steric hindrance of the TLR2 binding domain.
Endotoxin Limit <0.1 pg/μgPrevents false-positive TLR4 signaling cascades.

Cellular Trafficking & Endosomal Signaling

Once successfully synthesized and validated, SQ5-labeled LTA is utilized to map the spatial dynamics of immune activation. Research utilizing this conjugate has demonstrated that TLR2 does not merely signal from the cell surface. Instead, LTA is internalized, and TLR2 continues to signal from within early endosomes and lysosomes, aided by coreceptors CD14 and CD36 (3[3]).

TLR2_Pathway LTA_SQ5 SQ5-Labeled LTA CD14_36 CD14 / CD36 Coreceptors LTA_SQ5->CD14_36 Binds TLR2 TLR2 (Endosome) CD14_36->TLR2 Presents Ligand MyD88 MyD88 Adaptor TLR2->MyD88 Recruits NFkB NF-κB Activation (Inflammation) MyD88->NFkB Translocates to Nucleus

Fig 2: Endosomal signaling cascade initiated by SQ5-labeled LTA binding to TLR2 and coreceptors.

Material Science Applications: Radiation Dosimetry

Beyond molecular biology, SQ5-AF possesses unique photophysical properties that make it highly valuable in the development of Self-Indicating Radiation Alert Dosimeters (SIRAD). These dosimeters rely on diacetylene monomers that polymerize and change color (e.g., colorless to blue) instantly upon exposure to high-energy ionizing radiation (X-rays, gamma rays, neutrons) (4[4]).

The Causality of SQ5-AF in Dosimeters: A critical flaw in diacetylene dosimeters is their susceptibility to ambient ultraviolet (UV) light, which can cause false-positive background polymerization, ruining the shelf life of the device. SQ5-AF is integrated into the protective coating of the dosimeter as a highly efficient fluorescent UV absorber. It captures high-energy ambient UV photons and safely emits them as longer-wavelength, non-ionizing red light, thereby shielding the radiation-sensitive element while allowing legitimate ionizing radiation to pass through and register a dose[4].

Table 3: Diacetylene Dosimeter Sensitivity Parameters
Radiation SourceEnergy LevelMinimum Detectable DoseVisual Transition
X-ray 10 MeV25 radsColorless to Blue
Gamma Ray 1.25 MeV25 radsColorless to Blue
Electrons 9 MeV10 radsColorless to Blue
Fast Neutrons 20 MeV25 radsColorless to Light Blue

(Data derived from SIRAD testing protocols utilizing protective fluorescent absorbers[4])

References

  • Title: Sulforhodamine B 5-acid fluoride / Sulforhodamine Q 5-acid fluoride — Chemical Substance Information | Source: NextSDS | URL: 1

  • Title: SULFORHODAMINE Q 5-ACID FLUORIDE molecular structure | Source: NextSDS | URL: 2

  • Title: Cellular trafficking of lipoteichoic acid and Toll-like receptor 2 in relation to signaling; role of CD14 and CD36 | Source: NIH / PMC | URL: 3

  • Title: US20060145091A1 - Self indicating radiation alert dosimeter | Source: Google Patents | URL: 4

Sources

Exploratory

Photophysics and Bioconjugation of Sulforhodamine Q 5-Acid Fluoride: A Technical Guide for Receptor Trafficking Studies

Executive Summary Sulforhodamine Q 5-acid fluoride is a specialized, red-emitting fluorophore utilized extensively in advanced bioconjugation, particularly for tracking complex macromolecular ligands like Lipoteichoic Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulforhodamine Q 5-acid fluoride is a specialized, red-emitting fluorophore utilized extensively in advanced bioconjugation, particularly for tracking complex macromolecular ligands like Lipoteichoic Acid (LTA). For researchers and drug development professionals investigating innate immune responses, the precise spatial and temporal tracking of receptor-ligand dynamics is critical. This whitepaper details the photophysical properties of Sulforhodamine Q—specifically its 560 nm excitation and 620 nm emission—and provides a self-validating, step-by-step methodology for its application in Toll-like Receptor 2 (TLR2) signaling and endocytosis assays.

Photophysical Profile and Chemical Causality

Sulforhodamine Q belongs to the xanthene dye family. The inclusion of sulfonic acid moieties imparts high aqueous solubility, preventing the aggregation-induced quenching often seen with highly hydrophobic dyes when conjugated to amphiphilic molecules.

The choice of an acid fluoride reactive group over a traditional N-hydroxysuccinimide (NHS) ester is a deliberate chemical strategy. Acid fluorides exhibit superior resistance to spontaneous hydrolysis in aqueous or semi-aqueous environments. This stability allows for the prolonged reaction times (e.g., overnight incubations) required when labeling sterically hindered or micelle-forming macromolecules[1].

Quantitative Photophysical Properties
ParameterValueCausality / Scientific Rationale
Excitation Maximum (λex) 560 nmPerfectly aligned with 561 nm solid-state lasers; efficiently excites the extended π-conjugated xanthene system[2].
Emission Maximum (λem) 620 nmRed-shifted emission avoids the high cellular autofluorescence typically observed in the green spectrum (e.g., 500–550 nm)[3].
Stokes Shift 60 nmA large shift minimizes excitation light scattering and prevents self-quenching in densely labeled microdomains.
Reactive Group 5-Acid FluorideHighly resistant to spontaneous aqueous hydrolysis compared to NHS esters, enabling efficient coupling to hindered nucleophiles[1].

Experimental Methodology: Self-Validating Bioconjugation

To study TLR2 activation, Sulforhodamine Q 5-acid fluoride is frequently conjugated to Staphylococcus aureus LTA. The following protocol is engineered as a self-validating system, ensuring that downstream biological readouts are artifacts-free.

Protocol: Conjugation of Sulforhodamine Q to LTA

Step 1: Reaction Setup

  • Combine 3 mg of highly purified S. aureus LTA with 4.5 mg of Sulforhodamine Q 5-acid fluoride[2].

  • Dissolve the mixture in 2.5 mL of anhydrous Dimethyl Sulfoxide (DMSO) and add 25 μL of trimethylamine (TEA)[3].

  • Causality: DMSO provides a polar, aprotic environment that solubilizes both the hydrophobic lipid anchor of LTA and the fluorophore. TEA acts as a base catalyst to deprotonate the target functional groups on the LTA backbone, increasing their nucleophilicity toward the acid fluoride. The molar excess of the dye drives the reaction forward.

Step 2: Sonication and Incubation

  • Sonicate the mixture for 10 minutes, followed by overnight shaking at 37°C[1].

  • Causality: Sonication mechanically disrupts LTA micelles, exposing hidden reactive sites. The extended overnight incubation at physiological temperature ensures maximum conversion, a strategy made possible by the hydrolytic stability of the acid fluoride group.

Step 3: Purification (Removal of Unbound Dye)

  • Transfer the mixture to a pyrogen-free centrifugal ultrafilter unit (3 kDa molecular weight cut-off).

  • Centrifuge at 7,000 × g for 90 minutes at room temperature. Repeat this wash step four times[2].

  • Perform a final polish using a PD-10 desalting column[3].

  • Causality: The 3 kDa cut-off strictly retains the large LTA polymers while allowing unreacted Sulforhodamine Q (MW ~600 Da) to pass through the filtrate, preventing free dye from causing false-positive fluorescence in downstream cellular assays.

Step 4: Validation and Quality Control (Self-Validating Steps)

  • Quantification: Determine the LTA yield via a molybdenum blue phosphate assay (measuring absorption at 700 nm after ashing)[2].

  • Labeling Efficiency: Measure the fluorescence of the purified conjugate at 560 nm excitation and 620 nm emission. Calculate the dye-to-phosphate ratio to confirm a target of ~1 molecule of rhodamine per LTA[1].

  • Endotoxin Check: Run a kinetic Limulus Amoebocyte Lysate (LAL) assay.

  • Causality: A negative LAL result (<0.1 pg/μg) is a critical self-validating checkpoint. It proves that any downstream inflammatory signaling (e.g., NF-κB activation) is strictly due to the LTA-TLR2 interaction, rather than contaminating Gram-negative lipopolysaccharide (LPS)[3].

Bioconjugation SRQ Sulforhodamine Q 5-Acid Fluoride Reaction Reaction Phase DMSO, TEA, 37°C SRQ->Reaction Molar Excess LTA Lipoteichoic Acid (S. aureus) LTA->Reaction Sonication Purification Purification 3kDa Ultrafiltration Reaction->Purification Removes Free Dye Validation Validation Ex: 560nm / Em: 620nm Purification->Validation Pure Conjugate

Workflow for conjugating Sulforhodamine Q to LTA, including self-validating QC steps.

Application in Cellular Trafficking and Receptor Signaling

Once validated, the LTA-SRQ probe is utilized to map the spatial and temporal dynamics of innate immune activation. Due to its bright 620 nm emission, the probe can be tracked via confocal microscopy as it engages with the cell surface.

Mechanistically, LTA is recognized by the TLR2/TLR6 heterodimer at the plasma membrane. This recognition is heavily facilitated by the co-receptors CD14 and CD36, which concentrate the ligand in lipid raft microdomains[3]. Upon successful binding, the complex recruits the MyD88 adapter protein to its intracellular Toll/IL-1 receptor (TIR) domain. This initiates a phosphorylation cascade that culminates in the nuclear translocation of NF-κB and the subsequent release of inflammatory cytokines, such as TNF and IL-6[1].

SignalingPathway LTA_Probe LTA-SRQ Probe (Fluorescent Ligand) Receptors CD14 / CD36 (Co-receptors) LTA_Probe->Receptors Binds at Plasma Membrane TLR2 TLR2/TLR6 Complex (Signal Transduction) Receptors->TLR2 Ligand Presentation MyD88 MyD88 Adapter (Intracellular) TLR2->MyD88 Recruits Adapter NFkB NF-κB Activation (Gene Transcription) MyD88->NFkB Phosphorylation Cascade Cytokines TNF & IL-6 Release (Inflammatory Response) NFkB->Cytokines Induces Expression

LTA-SRQ driven TLR2 signaling pathway, demonstrating receptor binding and cytokine release.

References

  • [2][3] Title: Cellular trafficking of lipoteichoic acid and Toll-like receptor 2 in relation to signaling; role of CD14 and CD36. Source: PubMed Central (nih.gov) URL:[Link]

  • [1] Title: Polypropylene glycol is a selective binding inhibitor for LTA and other structurally related TLR2 agonists. Source: European Journal of Immunology (d-nb.info / Wiley) URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to Sulforhodamine 101 Sulfonyl Chloride (Texas Red®) for Bioconjugation

A Note on Nomenclature: The query for "Sulforhodamine Q 5-acid fluoride" likely refers to a reactive derivative of a sulforhodamine dye. In the field of bioconjugation, the most prominent and well-characterized red-emitt...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: The query for "Sulforhodamine Q 5-acid fluoride" likely refers to a reactive derivative of a sulforhodamine dye. In the field of bioconjugation, the most prominent and well-characterized red-emitting amine-reactive sulforhodamine is Sulforhodamine 101 sulfonyl chloride . This compound is widely known by its trade name, Texas Red®. Sulfonyl fluorides and sulfonyl chlorides exhibit similar reactivity towards primary amines, forming stable sulfonamide bonds. This guide will focus on the sulfonyl chloride derivative, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties and applications.

Core Physicochemical Properties

Sulforhodamine 101 sulfonyl chloride is a potent fluorescent labeling agent valued for its bright red emission, photostability, and the stability of the conjugates it forms.[1][2][3] Its core function is to covalently attach to primary amine groups present on biomolecules, such as the ε-amino group of lysine residues in proteins.[2]

Quantitative Data Summary

The essential physicochemical and spectral properties of Sulforhodamine 101 sulfonyl chloride are summarized below. These values are critical for designing labeling experiments and performing quantitative analysis of the resulting conjugates.

PropertyValueSource(s)
Molecular Formula C₃₁H₂₉ClN₂O₆S₂[4][5][6]
Molecular Weight 625.15 g/mol (also cited as 625.2 g/mol )[4][6][7][8][9]
Appearance Dark purple or dark brown solid powder[1][7]
Excitation Maximum (λex) ~585-596 nm[1][2][4][6][9]
Emission Maximum (λem) ~601-623 nm[1][3][5][6][10]
Molar Extinction Coefficient ~85,000 M⁻¹cm⁻¹ (at 596 nm in acetonitrile)[2]
CAS Number 82354-19-6[4][5][7][9]
Solubility Profile

Properly dissolving the dye is the first critical step in a successful conjugation reaction. Due to its hydrophobic nature, Sulforhodamine 101 sulfonyl chloride has poor solubility in aqueous buffers.[11] High-quality, anhydrous organic solvents are required to prepare concentrated stock solutions immediately before use.

  • Recommended Solvents : The dye is soluble in N,N-Dimethylformamide (DMF).[1][4][5][6][7][9]

  • Solvents to Avoid : It is crucial not to dissolve this reagent in Dimethyl sulfoxide (DMSO).[7][12] DMSO can react with the sulfonyl chloride group, rendering the dye inactive for labeling.[12]

  • Aqueous Instability : The sulfonyl chloride moiety is highly susceptible to hydrolysis in water, especially at the alkaline pH required for amine labeling.[1][3] This instability necessitates that reactions in aqueous buffers be conducted at low temperatures (e.g., 4°C or on ice) to minimize dye inactivation.[7][13]

The Chemistry of Amine-Reactive Labeling

The utility of Sulforhodamine 101 sulfonyl chloride in bioconjugation stems from the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group is highly electrophilic, making it a prime target for nucleophilic attack by primary amines.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution, where the non-protonated primary amine of a biomolecule attacks the electron-deficient sulfur atom of the sulfonyl chloride.[14] The chloride ion is displaced as a leaving group, and a highly stable sulfonamide bond is formed, covalently linking the fluorophore to the target molecule.[2][15] A base is typically included in the reaction buffer to neutralize the hydrochloric acid (HCl) byproduct.[14]

reaction_mechanism Protein Protein-NH₂ (Primary Amine) Intermediate Transition State [Protein-NH₂⁺-SO₂(R')-Cl⁻] Protein->Intermediate Nucleophilic Attack Dye R'-SO₂Cl (Sulforhodamine Dye) Dye->Intermediate Product Protein-NH-SO₂-R' (Stable Sulfonamide Conjugate) Intermediate->Product Leaving Group Departure Byproduct H⁺ + Cl⁻ Intermediate->Byproduct

Caption: Mechanism of sulfonamide bond formation.

Experimental Protocol: Protein Labeling

This section provides a detailed, field-proven methodology for labeling an antibody (IgG) with Sulforhodamine 101 sulfonyl chloride. The principles are broadly applicable to other proteins.

Materials and Reagents
  • Protein : Antibody (or other protein) at 2-10 mg/mL in an amine-free buffer.

  • Labeling Buffer : 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.[2][16] Amine-containing buffers like Tris or glycine must be avoided as they will compete for reaction with the dye.[17]

  • Dye Stock Solution : Sulforhodamine 101 sulfonyl chloride dissolved in anhydrous DMF (e.g., 10 mg/mL), prepared fresh immediately before use.[17]

  • Quenching Solution : 1.5 M Hydroxylamine, pH 8.5 (optional).[16]

  • Purification Column : Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[17][18]

Step-by-Step Labeling Workflow

The entire process, from preparation to purification, requires careful execution to ensure optimal labeling and preservation of protein function.

labeling_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage A Prepare Protein (Dialyze into amine-free Labeling Buffer, pH 8.5-9.0) C Add dye stock to protein solution dropwise with stirring A->C B Prepare Fresh Dye Stock (Dissolve dye in anhydrous DMF) B->C D Incubate at 4°C for 1-2 hours in the dark C->D E Apply reaction mixture to a size-exclusion column D->E F Collect fractions corresponding to the labeled protein E->F Elution G Unreacted dye is retained on the column E->G Separation H Determine Degree of Labeling (DOL) via spectrophotometry F->H I Store conjugate at 4°C or -20°C H->I

Caption: Complete workflow for protein fluorescent labeling.

Procedure:

  • Protein Preparation : Ensure the protein is in the correct Labeling Buffer at a concentration of at least 2 mg/mL.[16] If necessary, perform dialysis against the buffer to remove interfering substances. Chill the protein solution on ice.[2]

  • Dye Addition : While gently stirring the chilled protein solution, slowly add the calculated amount of fresh dye stock solution. A starting point is a 10- to 20-fold molar excess of dye to protein.[17] Adding the dye dropwise prevents localized high concentrations that can cause precipitation.[11]

  • Incubation : Incubate the reaction mixture for 1-2 hours at 4°C in the dark.[2][17] The low temperature is critical to slow the rate of dye hydrolysis, allowing the amine labeling reaction to proceed efficiently.[7][13]

  • Purification : Immediately following incubation, purify the conjugate. The most common method is size-exclusion chromatography (gel filtration).[17][18][19]

    • The larger, labeled protein will elute first in the void volume.[2]

    • The smaller, unreacted dye molecules and the hydrolyzed byproduct (sulforhodamine 101) will be retained by the column and elute later.[2][19][20] This separation is essential to remove free dye that causes high background fluorescence.[19][21][22]

Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is a critical quality control parameter. It can be calculated using absorbance measurements with the following formula:

DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

Where:

  • A_max is the absorbance of the conjugate at the dye's excitation maximum (~595 nm).

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye is the molar extinction coefficient of the dye at its λ_max (~85,000 M⁻¹cm⁻¹).[2]

  • CF₂₈₀ is the correction factor (A₂₈₀ of free dye / A_max of free dye).

Trustworthiness: Self-Validating Systems & Troubleshooting

Protocol Validation: The success of the purification step provides inherent validation. A clear separation of two colored bands on the column—the first being the purple protein conjugate and the second being the pink, hydrolyzed free dye—confirms that the reaction and subsequent cleanup were successful.[2]

Common Issues and Solutions:

  • Low Labeling Efficiency :

    • Cause: Presence of amine-containing buffers (e.g., Tris). Hydrolysis of the dye due to moisture in the DMF or performing the reaction at room temperature.

    • Solution: Ensure all buffers are amine-free. Use fresh, high-quality anhydrous DMF. Conduct the reaction strictly at 4°C or on ice.[2][7]

  • Protein Precipitation :

    • Cause: The dye is hydrophobic and can cause less soluble proteins to precipitate. Adding the dye stock too quickly.

    • Solution: Add the dye stock solution slowly and dropwise while vortexing.[11] Ensure the final concentration of organic solvent in the reaction does not exceed 10%.[11]

  • High Background Fluorescence :

    • Cause: Incomplete removal of free dye.

    • Solution: Use a longer size-exclusion column or perform extensive dialysis to ensure all unconjugated dye is removed.[2][17][19]

References

  • Mechanistic proposal for the sulfonylation of amines. Royal Society of Chemistry. [Link]

  • Fluorescent labeling and modification of proteins. National Institutes of Health (NIH). [Link]

  • Purification of Fluorescent Protein-Labeled Antibodies by Gel Filtration Chromatography. Shimadzu. [Link]

  • Texas Red. Museum of Fine Arts Boston. [Link]

  • Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. ACS Publications. [Link]

  • Texas Red. Wikipedia. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • Rapid protein concentration, efficient fluorescence labeling and purification on a micro/nanofluidics chip. Royal Society of Chemistry. [Link]

  • Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Sulforhodamine 101 sulfonyl chloride - 10 mg. Anaspec. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc.. [Link]

  • Fluorescent staining for proteins on polyacrylamide gels with 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride). PubMed. [Link]

Sources

Exploratory

Mechanism of Action and Bioconjugation Dynamics of Sulforhodamine Q 5-Acid Fluoride

A Technical Whitepaper on SuFEx-Mediated Amine Reactivity in Chemical Biology Executive Summary In the development of advanced bioconjugation workflows, the dichotomy between electrophile reactivity and aqueous stability...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on SuFEx-Mediated Amine Reactivity in Chemical Biology

Executive Summary

In the development of advanced bioconjugation workflows, the dichotomy between electrophile reactivity and aqueous stability has historically been a persistent bottleneck. Traditional amine-reactive probes, such as N-hydroxysuccinimide (NHS) esters and sulfonyl chlorides (e.g., Texas Red), suffer from rapid hydrolysis in aqueous buffers, leading to diminished labeling efficiencies and the generation of reactive byproducts.

Sulforhodamine Q 5-acid fluoride (CAS: 130689-24-6) represents a paradigm shift in fluorescent labeling[1]. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this probe offers exceptional kinetic inertness to water while maintaining highly selective, proximity-driven reactivity toward unprotonated primary amines[2]. This whitepaper dissects the mechanistic causality behind its reactivity, provides a comparative data analysis, and outlines a self-validating experimental protocol for drug development professionals and chemical biologists.

Part 1: Chemical Architecture and Mechanistic Principles
The Fluorophore Core

Sulforhodamine Q is a highly photostable xanthene-based dye characterized by a long-wavelength emission profile, which is critical for minimizing autofluorescence in complex biological matrices. The functionalization of this core with a 5-sulfonyl fluoride (–SO₂F) warhead transforms it into a highly selective electrophile.

The SuFEx Mechanism of Action

The reactivity of the sulfonyl fluoride group is governed by the principles of SuFEx click chemistry, a methodology pioneered to exploit the unique properties of the S(VI)–F bond[3].

  • Kinetic Inertness in Water: Unlike the highly labile S–Cl bond in sulfonyl chlorides, the S(VI)–F bond is remarkably stable in aqueous environments[4]. This stability is dictated by hard-soft acid-base (HSAB) theory; the highly electronegative fluorine atom forms a strong, hard bond with the S(VI) center, making the fluoride ion a poor leaving group in the absence of specific activation[2].

  • Amine-Directed Nucleophilic Attack: When placed in proximity to an unprotonated primary amine (such as the ϵ -amino group of a lysine residue at pH 8.5–9.0), the S(VI) center undergoes a rapid nucleophilic attack[5].

  • Transition State & Resolution: The reaction proceeds via a pentacoordinate transition state. The displacement of the fluoride ion is often catalyzed by the local protein microenvironment—specifically, nearby hydrogen-bond donors or basic residues that stabilize the departing F⁻ ion[5]. The reaction resolves into a highly stable sulfonamide linkage that is completely resistant to physiological degradation.

Part 2: Comparative Reactivity Profile

To understand the causality behind selecting an acid fluoride over other reactive groups, we must analyze their kinetic profiles. As demonstrated in the table below, sulfonyl fluorides provide the optimal balance of extended aqueous half-life and specific amine reactivity.

Reactive GroupRepresentative DyeAqueous Half-Life (pH 7.4)Primary Target ResiduesOptimal Labeling pHResulting Linkage
Sulfonyl Fluoride Sulforhodamine Q 5-Acid FluorideDays to WeeksAmines (Lys), Tyrosine8.5 – 9.5Sulfonamide
Sulfonyl Chloride Texas Red (Sulforhodamine 101)MinutesAmines (Lys)8.5 – 9.5Sulfonamide
NHS Ester Sulforhodamine B NHS EsterHoursAmines (Lys)7.2 – 8.5Amide

Table 1: Quantitative comparison of bioconjugation electrophiles. The extended half-life of sulfonyl fluorides allows for near-quantitative labeling without the competing hydrolysis pathways seen in chlorides and NHS esters.

Part 3: Mechanistic Pathway Visualization

The following diagram maps the logical workflow and chemical pathway of the SuFEx-mediated conjugation process.

G Protein Target Protein (Lysine -NH2) Buffer pH 8.5-9.0 Buffer (Deprotonation) Protein->Buffer Activation Dye Sulforhodamine Q 5-Acid Fluoride TS SuFEx Transition State [S(VI) Pentacoordinate] Dye->TS Electrophile Buffer->TS Nucleophilic Attack Conjugate Sulfonamide Conjugate (Stable Linkage) TS->Conjugate F- Displacement Byproduct Fluoride Ion (F-) TS->Byproduct

Figure 1: SuFEx-mediated nucleophilic substitution pathway of Sulforhodamine Q 5-acid fluoride.

Part 4: Experimental Protocol - Self-Validating Protein Labeling

A robust bioconjugation protocol must account for the specific pKa of the target amines and the hydrophobic nature of the unreacted dye. This step-by-step methodology is designed as a self-validating system to ensure high Degree of Labeling (DOL) accuracy.

Phase 1: Preparation & Buffer Exchange

  • Dialysis: Dialyze the target protein (1–5 mg/mL) into an amine-free Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5–9.0).

    • Causality: Common biological buffers like Tris or glycine contain primary amines that will competitively react with the acid fluoride. A pH of 8.5–9.0 ensures a significant fraction of lysine ϵ -amines (pKa ~10.5) are deprotonated, rendering them highly nucleophilic.

  • Fluorophore Activation: Reconstitute Sulforhodamine Q 5-acid fluoride in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Causality: While the –SO₂F group is highly stable in water, the dye stock must be kept anhydrous to prevent long-term degradation during storage and to maintain precise molarity calculations.

Phase 2: Conjugation Reaction 3. Molar Addition: Add the dye stock to the protein solution to achieve a 10:1 to 20:1 molar excess (Dye:Protein). Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% (v/v) to prevent protein denaturation. 4. Incubation: Incubate the reaction mixture at room temperature for 2 to 4 hours with continuous, gentle agitation.

  • Causality: The kinetic inertness of the acid fluoride requires a longer incubation time compared to highly labile NHS esters. However, this extended window allows for maximal labeling efficiency without the rapid degradation of the reactive warhead.

Phase 3: Purification & Validation 5. Size-Exclusion Chromatography (SEC): Remove unreacted dye and the fluoride ion byproduct by passing the mixture through an SEC column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS (pH 7.4). 6. Spectrophotometric Validation: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of Sulforhodamine Q (~600 nm).

  • Self-Validation: Calculate the Degree of Labeling (DOL) using the dye's extinction coefficient. A successful reaction should yield a DOL of 2 to 5 dyes per protein, depending on the availability of surface-exposed lysines.

References
  • Electrophilic, Activation-Free Fluorogenic Reagent for Labeling Bioactive Amines Source: Bioconjugate Chemistry - ACS Publications URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI URL:[Link]

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates Source: PMC - NIH URL:[Link]

  • Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis Source: ResearchGate URL:[Link]

  • sulforhodamine q 5-acid fluoride | CAS#: 130689-24-6 Source: Chemsrc URL:[Link]

Sources

Foundational

Best Practices for the Storage and Long-Term Stability of Sulforhodamine Q 5-Acid Fluoride

Executive Summary Sulforhodamine Q 5-acid fluoride (SRQ5-AF) is a highly specialized, water-soluble fluorescent dye widely utilized in bioconjugation, live-cell imaging, and dosimetric applications. While acid fluorides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulforhodamine Q 5-acid fluoride (SRQ5-AF) is a highly specialized, water-soluble fluorescent dye widely utilized in bioconjugation, live-cell imaging, and dosimetric applications. While acid fluorides exhibit superior hydrolytic stability compared to their acid chloride and N-hydroxysuccinimide (NHS) ester counterparts, they remain susceptible to nucleophilic attack by water and photolytic degradation [1]. This technical guide provides an authoritative framework for the optimal storage, handling, and stability validation of SRQ5-AF, ensuring reproducible conjugation efficiency and sustained fluorescence quantum yield in long-term applications.

Mechanistic Basis of Degradation

Understanding the causality behind SRQ5-AF degradation is critical for designing robust storage protocols. The molecule is primarily vulnerable to two degradation pathways:

A. Hydrolytic Cleavage

The acid fluoride moiety is an acylating agent designed to react with primary amines to form stable amide bonds. However, in the presence of ambient moisture, the electrophilic carbonyl carbon undergoes nucleophilic attack by water. This hydrolysis yields the unreactive sulfonic acid/carboxylic acid derivative and hydrofluoric acid (HF). Once hydrolyzed, the dye cannot covalently bind to target proteins or biosensors.

B. Photobleaching and UV Degradation

Like most rhodamine derivatives, SRQ5-AF is a potent UV absorber. Prolonged exposure to ambient light or ultraviolet (UV) radiation induces photo-oxidation of the xanthene core. This results in the disruption of the conjugated π -electron system, leading to irreversible loss of fluorescence and colorimetric shifts [2].

Optimal Storage Conditions

To mitigate hydrolysis and photobleaching, the storage environment must be rigorously controlled.

  • Temperature: Lyophilized solid SRQ5-AF must be stored at -20°C to -80°C . Low temperatures exponentially decrease the kinetic rate of spontaneous hydrolysis and thermal degradation.

  • Moisture Control (Desiccation): The dye must be stored in a sealed container with a high-capacity desiccant (e.g., Drierite or silica gel). Vials should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

  • Light Protection: Vials must be opaque or wrapped in aluminum foil. Ambient laboratory lighting can induce measurable photobleaching over a period of weeks [2].

  • Solvent Selection for Stock Solutions: Never store SRQ5-AF in aqueous buffers or protic solvents (e.g., methanol, ethanol). Stock solutions should be prepared in anhydrous, amine-free N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and used immediately or aliquoted and frozen at -80°C.

Quantitative Stability Data

The following table summarizes the stability of SRQ5-AF under various environmental conditions, demonstrating the critical need for strict storage protocols.

Storage ConditionMatrix / StateTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mode
Optimal Lyophilized Powder-20°CDark> 24 MonthsNone
Sub-optimal Lyophilized Powder25°CDark~ 6 MonthsSlow Hydrolysis
Poor Lyophilized Powder25°CAmbient Light< 4 WeeksPhotobleaching [2]
Aqueous Buffer 1X PBS (pH 7.4)25°CDark~ 4-6 HoursRapid Hydrolysis
Anhydrous DMSO Solution (10 mM)-20°CDark~ 3-6 MonthsTrace Hydrolysis

Experimental Protocols: Handling and Validation

To ensure the integrity of SRQ5-AF, the following self-validating workflow must be adhered to during bioconjugation experiments.

Protocol 1: Preparation of Anhydrous Stock Solutions

Objective: Prepare a reactive stock solution while preventing moisture-induced hydrolysis.

  • Equilibration: Remove the desiccated vial of SRQ5-AF from the -20°C freezer and allow it to sit in the dark at room temperature for 30 minutes. Causality: Prevents atmospheric condensation on the hygroscopic powder.

  • Solvent Preparation: Use only high-purity, anhydrous DMSO or DMF (≤0.005% water). Purge the solvent vial with dry argon or nitrogen gas.

  • Dissolution: Inject the anhydrous solvent directly into the dye vial to achieve a 10 mM stock solution. Vortex gently until fully dissolved.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10-50 µL) in amber microcentrifuge tubes. Purge each tube with argon before sealing.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol 2: Validation of Dye Reactivity (TLC Method)

Objective: Verify that the acid fluoride has not hydrolyzed prior to a critical conjugation experiment.

  • Spotting: Spot 1 µL of the SRQ5-AF stock solution onto a silica gel TLC plate. Spot a known hydrolyzed standard (SRQ5-OH) adjacent to it.

  • Elution: Develop the plate in a solvent system of Chloroform:Methanol:Acetic Acid (85:15:1).

  • Visualization: Examine the plate under a UV lamp (254 nm / 365 nm). The intact acid fluoride will have a significantly higher Rf​ value than the highly polar hydrolyzed free acid. If the lower Rf​ spot dominates, the batch must be discarded.

Workflow Visualization

The following diagram illustrates the critical decision points and environmental controls required during the handling of SRQ5-AF to maintain its stability.

SRQ5_Handling Start Lyophilized SRQ5-AF Storage Store at -20°C Desiccated & Dark Start->Storage Equilibrate Equilibrate to RT (30 mins, Dark) Storage->Equilibrate Prior to use Solvent Add Anhydrous DMSO/DMF (Argon Purge) Equilibrate->Solvent Prevent condensation Aliquots Create Single-Use Aliquots Solvent->Aliquots Conjugation Immediate Bioconjugation (Aqueous Buffer, pH 8.0) Solvent->Conjugation Direct use Freeze Flash Freeze & Store at -80°C Aliquots->Freeze Freeze->Equilibrate Thaw for next use

Figure 1: Standard operating procedure for the storage and handling of SRQ5-AF to prevent degradation.

References

  • United States Patent Office. (2007). Self indicating radiation alert dosimeter (US Patent No. 7,476,874).
  • United States Patent Office. (2006). Self indicating radiation alert dosimeter (US Patent Application US20060145091A1).
Exploratory

Engineering Photostability: A Technical Guide to Sulforhodamine Q 5-Acid Fluoride Bioconjugation

Executive Summary In advanced fluorescence microscopy, single-molecule tracking, and prolonged live-cell imaging, the rapid photobleaching of traditional fluorophores (e.g., fluorescein, early-generation cyanines) severe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced fluorescence microscopy, single-molecule tracking, and prolonged live-cell imaging, the rapid photobleaching of traditional fluorophores (e.g., fluorescein, early-generation cyanines) severely limits data acquisition. As a Senior Application Scientist, I frequently see assay development compromised by signal degradation rather than biological variance.

Sulforhodamine Q (SRQ) 5-acid fluoride offers a robust solution to this bottleneck. By combining the intrinsic photobleaching resistance of a rigidified, sulfonated aminoxanthene scaffold with the superior aqueous stability of an acid fluoride reactive group, this dye enables highly efficient, activation-free bioconjugation. This whitepaper details the mechanistic causality behind SRQ's photostability, provides comparative quantitative data, and outlines field-proven, self-validating protocols for its application.

Mechanistic Foundations of Photostability

The photobleaching resistance of Sulforhodamine Q is not accidental; it is a direct consequence of its molecular architecture. Photobleaching typically occurs when a fluorophore in an excited triplet state reacts with molecular oxygen, generating reactive oxygen species (ROS) that irreversibly destroy the conjugated π -system.

SRQ mitigates this through two primary structural features:

  • Rigid Aminoxanthene Core: The structural rigidity of the xanthene ring restricts vibrational and rotational relaxation. This minimizes non-radiative decay pathways, ensuring that the energy is released as fluorescence rather than facilitating intersystem crossing to the vulnerable triplet state.

  • Sulfonate (-SO 3−​ ) Functionalization: The introduction of sulfonic acid substituents dramatically increases the hydrophilicity of the chromophore. This prevents the formation of H-aggregates (face-to-face π -stacking dimers) in aqueous solutions, which are notorious for self-quenching and increasing susceptibility to photobleaching[1]. By maintaining a monomeric state, sulfonated rhodamines preserve their high molar absorbance and exceptional photostability[2].

Mechanism A Sulforhodamine Q Scaffold B Rigid Aminoxanthene A->B C Sulfonate Groups A->C D Limits Vibrational Relaxation B->D E Steric/Electrostatic Repulsion C->E G High Photostability D->G F Prevents H-Aggregates E->F F->G

Mechanistic pathways contributing to the intrinsic photobleaching resistance of SRQ.

The Acid Fluoride Advantage in Aqueous Environments

Historically, N-hydroxysuccinimide (NHS) esters have been the default choice for amine-reactive bioconjugation. However, NHS esters are highly susceptible to spontaneous hydrolysis in aqueous buffers, often degrading within minutes at the alkaline pH required for amine reactivity.

Conversely, acid fluorides are water-stable electrophilic reagents that enable the fluorescent derivatization of amine-containing biomolecules under mild, activation-free conditions[3]. The carbon-fluorine bond in the acyl fluoride is highly resistant to hydrolysis by water but reacts rapidly and selectively with the unprotonated primary amines of lysine residues and N-termini. This unique kinetic profile allows for higher conjugation efficiencies with lower molar excesses of dye, reducing background noise and simplifying downstream purification.

Comparative Quantitative Data

To contextualize the performance of SRQ 5-acid fluoride, the following tables summarize its photophysical properties and conjugation chemistry against industry standards. Sulforhodamine dyes are extensively utilized for their bright emission and stoichiometric binding properties[4], making them ideal for quantitative assays requiring resistance to excitation light-induced photobleaching[5].

Table 1: Photophysical Properties of SRQ vs. Common Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Relative Photostability
Sulforhodamine Q ~560~580~90,000Excellent
FITC49052570,000Poor
Cy3550570150,000Moderate

Table 2: Conjugation Chemistry Comparison

Reactive GroupTarget NucleophileAqueous Stability (t½)Reaction SpeedPrimary Byproduct
5-Acid Fluoride Primary AminesHigh (Days) Very Fast Fluoride ion
NHS EsterPrimary AminesLow (Minutes to Hours)FastN-Hydroxysuccinimide
MaleimideSulfhydryls (-SH)ModerateFastNone (Addition reaction)

Self-Validating Experimental Protocols

A robust assay must be self-validating. The following protocols are designed not just to execute the experiment, but to internally verify the integrity of the results through calculated metrics and controlled conditions.

Protocol A: Activation-Free Amine Bioconjugation of SRQ 5-Acid Fluoride to Monoclonal Antibodies

Mechanistic Rationale: We utilize a slightly alkaline buffer to ensure lysine ϵ -amines are deprotonated (active nucleophiles). The use of the acid fluoride allows us to run the reaction longer without the dye hydrolyzing, ensuring uniform labeling.

  • Buffer Exchange: Dialyze the target monoclonal antibody (1-5 mg/mL) into 0.1 M Sodium Bicarbonate buffer (pH 8.3). Causality: Tris or glycine buffers must be strictly avoided as they contain primary amines that will competitively quench the acid fluoride.

  • Dye Preparation: Dissolve SRQ 5-acid fluoride in anhydrous DMSO to a concentration of 10 mg/mL immediately prior to use. Causality: While acid fluorides are water-stable during the reaction, long-term storage in anhydrous solvent prevents gradual degradation, ensuring exact stoichiometric delivery.

  • Conjugation: Add the SRQ dye to the antibody solution at a 10:1 molar ratio (Dye:Protein). Incubate at room temperature for 1 hour with gentle continuous stirring.

  • Purification: Remove unreacted dye using Size Exclusion Chromatography (SEC) via a Sephadex G-25 desalting column equilibrated with PBS (pH 7.4).

  • Self-Validation (Degree of Labeling): Measure the absorbance of the conjugate at 280 nm (protein) and 560 nm (SRQ). Calculate the Degree of Labeling (DOL).

    • Validation Check: An optimal DOL is 2 to 4 dyes per antibody. A DOL > 5 indicates over-labeling, which can trigger proximity-induced self-quenching despite the protective sulfonate groups.

Workflow A SRQ 5-Acid Fluoride (Electrophile) C Bioconjugation (pH 8.3, 1h, RT) A->C B Target Protein (Primary Amines) B->C D Size Exclusion Chromatography C->D E Calculate DOL (Self-Validation) D->E F SRQ-Protein Conjugate E->F

Workflow for activation-free bioconjugation and validation of SRQ 5-acid fluoride.

Protocol B: Quantitative Photobleaching Resistance Assay

Mechanistic Rationale: To accurately assess the intrinsic photostability of the SRQ scaffold, we must isolate it from external chemical protection. Therefore, we deliberately omit commercial antifade mounting media (e.g., Trolox, ProLong Gold) which artificially inflate photobleaching half-lives by chemically scavenging ROS.

  • Sample Preparation: Spot 10 µL of the purified SRQ-antibody conjugate (diluted to 1 µg/mL in standard PBS) onto a clean glass coverslip. Allow it to passively adsorb for 15 minutes.

  • Internal Control (Self-Validation): On an adjacent region of the same coverslip, spot a Cy3-antibody conjugate prepared at an identical DOL. Causality: Co-mounting a reference dye normalizes for any fluctuations in laser power or environmental oxygen concentration during the assay.

  • Confocal Excitation: Mount the coverslip on a laser scanning confocal microscope. Excite the SRQ region using a 561 nm solid-state laser at 100% power to force a high-stress excitation state.

  • Time-Lapse Acquisition: Acquire images continuously (e.g., 1 frame per second) for 300 seconds. Maintain the pinhole at 1 Airy unit.

  • Data Analysis: Extract the mean fluorescence intensity from the Region of Interest (ROI) over time. Fit the decay curve to a single exponential function ( I(t)=I0​e−kt ) to determine the photobleaching half-life ( t1/2​ ). Compare the t1/2​ of SRQ against the Cy3 internal control to validate the relative photostability index.

References

  • Electrophilic, Activation-Free Fluorogenic Reagent for Labeling Bioactive Amines Bioconjugate Chemistry - ACS Publications[Link]

  • Fluorescent compounds - WO2012088007A1 Google P
  • Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins RSC Publishing[Link]

  • RADIATION DOSIMETRY SOL OR GEL AND RADIATION... European Patent Office (EPO)[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Protein Labeling with Sulforhodamine 101 Acid Fluoride: An In-Depth Technical Guide

Introduction: The Power of Covalent Labeling with Sulfonyl Fluorides Fluorescent labeling of proteins is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in a multitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Covalent Labeling with Sulfonyl Fluorides

Fluorescent labeling of proteins is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in a multitude of applications, from cellular imaging to biochemical assays.[1] The choice of fluorophore and its reactive moiety is critical for the success of these experiments. Sulforhodamine 101 is a bright, red-fluorescent dye with excellent photostability, making it a popular choice for protein conjugation.[2] This guide focuses on the use of Sulforhodamine 101 acid fluoride, a derivative that offers a unique combination of stability and reactivity for the covalent labeling of proteins.

The acid fluoride group, a type of sulfonyl halide, provides a robust method for coupling the dye to primary amines, such as the side chain of lysine residues, on the protein surface.[3] This reaction, known as sulfur(VI) fluoride exchange (SuFEx), results in the formation of a highly stable sulfonamide bond.[1][4] Compared to their more traditional sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability, particularly towards hydrolysis, which allows for more controlled and efficient labeling reactions in aqueous environments.[3][5]

This application note provides a comprehensive protocol for the successful labeling of proteins with Sulforhodamine 101 acid fluoride. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and offer guidance on the characterization of the final conjugate. Furthermore, a troubleshooting section is included to address common challenges encountered during the labeling process.

Key Principles and Considerations

The successful conjugation of Sulforhodamine 101 acid fluoride to a protein is dependent on several key factors:

  • pH of the Reaction: The reaction between the sulfonyl fluoride and a primary amine is highly pH-dependent. A basic pH (typically 8.5-9.5) is required to deprotonate the amine group, rendering it nucleophilic and capable of attacking the electrophilic sulfur atom of the sulfonyl fluoride.[6] However, excessively high pH can lead to hydrolysis of the sulfonyl fluoride and may also compromise the stability of the protein.

  • Molar Ratio of Dye to Protein: The degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, is controlled by the molar ratio of the reactants. A higher molar excess of the dye will generally result in a higher DOL. However, over-labeling can lead to fluorescence quenching and may interfere with the biological activity of the protein.[7] Therefore, it is crucial to optimize the dye-to-protein ratio for each specific application.

  • Purity of Protein and Reagents: The protein solution should be free of any amine-containing buffers (e.g., Tris) or other nucleophiles that could compete with the protein for reaction with the dye.[6] The Sulforhodamine 101 acid fluoride should be of high purity and stored under desiccating conditions to prevent degradation.[8]

  • Purification of the Conjugate: After the labeling reaction, it is essential to remove any unreacted dye.[1] Failure to do so will result in a high background signal and inaccurate determination of the DOL. Gel filtration chromatography is a common and effective method for separating the labeled protein from the smaller, unbound dye molecules.[5]

Reaction Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent attachment of Sulforhodamine 101 acid fluoride to a protein occurs via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl fluoride group. The primary amine of a lysine residue on the protein acts as the nucleophile.

Reaction_Mechanism Protein Protein-NH₂ Intermediate Protein-NH₂⁺-SO₂(F)⁻-Sulforhodamine Protein->Intermediate Nucleophilic Attack Dye Sulforhodamine-SO₂F Dye->Intermediate Conjugate Protein-NH-SO₂-Sulforhodamine Intermediate->Conjugate Fluoride Elimination HF H-F Intermediate->HF

Caption: Covalent labeling via sulfur(VI) fluoride exchange.

Experimental Protocols

Materials and Reagents
  • Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

  • Sulforhodamine 101 acid fluoride

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.5

  • Purification column: Gel filtration column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Quartz cuvettes

Quantitative Data for Sulforhodamine 101
ParameterValueReference
Excitation Maximum (λex)~586 nm[9][10]
Emission Maximum (λem)~605 nm[9][10]
Molar Extinction Coefficient (ε) in Ethanol139,000 cm⁻¹M⁻¹ at 576 nm[11]
Molar Extinction Coefficient (ε) in Aqueous Buffer~110,000 cm⁻¹M⁻¹[12]
A₂₈₀ Correction Factor (CF₂₈₀)~0.33 (experimentally determined)

Note: The molar extinction coefficient and correction factor can vary slightly depending on the solvent and conjugation state. For the most accurate DOL determination, it is recommended to use the value for the dye in the same buffer as the final conjugate.

Step-by-Step Protein Labeling Protocol
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing amines, it must be dialyzed against the reaction buffer or purified by gel filtration into the reaction buffer.

  • Dye Preparation:

    • Allow the vial of Sulforhodamine 101 acid fluoride to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye at 10 mg/mL in anhydrous DMF or DMSO. This should be done immediately before use, as the dye is susceptible to hydrolysis.[6]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point for optimization is a 10- to 20-fold molar excess of the dye.

    • While gently vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.[10]

  • Purification of the Labeled Protein:

    • Equilibrate a gel filtration column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the top of the column.

    • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will elute first as a colored band, while the smaller, unbound dye will elute later.

    • Collect the fractions containing the labeled protein.

Characterization of the Labeled Protein: Determining the Degree of Labeling (DOL)

The DOL is a critical parameter for ensuring the quality and reproducibility of your labeled protein. It can be determined spectrophotometrically.[13]

Protocol for DOL Calculation
  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulforhodamine 101 (~586 nm, A_max).

  • Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max / (ε_dye × path length)

    • ε_dye is the molar extinction coefficient of Sulforhodamine 101 at its absorbance maximum.

    • The path length is typically 1 cm.

  • Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A_protein = A₂₈₀ - (A_max × CF₂₈₀)

    • CF₂₈₀ is the correction factor for the dye at 280 nm (A₂₈₀ of the dye / A_max of the dye).

  • Calculate the molar concentration of the protein: [Protein] (M) = A_protein / (ε_protein × path length)

    • ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

  • Calculate the DOL: DOL = [Dye] / [Protein]

Experimental Workflow Diagram

Experimental_Workflow A 1. Protein Preparation (Amine-free buffer) C 3. Labeling Reaction (pH 8.5-9.5, RT, 1-2h) A->C B 2. Dye Stock Solution (Anhydrous DMF/DMSO) B->C D 4. Purification (Gel Filtration) C->D E 5. Characterization (Spectrophotometry) D->E F 6. DOL Calculation E->F G 7. Storage (-20°C or -80°C) F->G

Caption: Workflow for protein labeling and characterization.

Troubleshooting Guide

Problem Possible Cause Solution
No or Low Labeling Protein solution contains amines (e.g., Tris buffer).Dialyze or buffer exchange the protein into an amine-free buffer.[6]
Dye has been hydrolyzed.Prepare the dye stock solution immediately before use in anhydrous solvent.[6]
Incorrect pH of the reaction buffer.Ensure the reaction buffer is at the optimal pH range (8.5-9.5).
Insufficient dye-to-protein ratio.Increase the molar excess of the dye in the reaction.[14]
High Background Signal Incomplete removal of unreacted dye.Repeat the purification step or use a longer gel filtration column.
Protein Precipitation High degree of labeling leading to insolubility.Decrease the dye-to-protein molar ratio in the labeling reaction.[7]
Protein is unstable at the reaction pH or temperature.Perform the labeling reaction at a lower temperature (4°C) or for a shorter duration.[14]
Loss of Protein Activity Labeling has occurred at a critical residue in the active or binding site.Reduce the degree of labeling. Consider site-specific labeling techniques if possible.[7]

Conclusion

The use of Sulforhodamine 101 acid fluoride offers a reliable and efficient method for the fluorescent labeling of proteins. The resulting sulfonamide linkage provides a stable conjugate suitable for a wide range of downstream applications. By carefully controlling the reaction conditions, particularly the pH and dye-to-protein molar ratio, and by ensuring the purity of the final product, researchers can generate high-quality fluorescently labeled proteins for their specific needs. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this powerful labeling chemistry.

References

  • Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. PMC. [Link]

  • Sulforhodamine 101. Oregon Medical Laser Center. [Link]

  • Degree of Labeling Explanation. ATTO-TEC. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

  • Reactive derivatives of sulforhodamine 101 with enhanced hydrolytic stability.
  • Sulforhodamine 101. Wikipedia. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]

  • Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. PMC. [Link]

  • Molar Extinction Coefficients of Rhodamine B. Scribd. [Link]

  • Reactive derivatives of sulforhodamine 101 with enhanced hydrolytic stability.
  • Limitations of Sulforhodamine 101 for Brain Imaging. PMC. [Link]

  • Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc.. [Link]

  • SAFETY DATA SHEET per OSHA HazCom 2012. Oakley, Inc.. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]

  • Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. Bentham Science Publishers. [Link]

  • Labeling with SNAP-tag® Technology Troubleshooting Guide. New England Biolabs. [Link]

  • Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualization. bioRxiv. [Link]

  • Developmental profile and properties of sulforhodamine 101—Labeled glial cells in acute brain slices of rat hippocampus. Neurocluster. [Link]

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Application

Application Note: High-Efficiency Bioconjugation of Sulforhodamine Q 5-Acid Fluoride to Primary Amines

Introduction & Core Advantages Sulforhodamine Q (SRQ) is a highly photostable, water-soluble fluorophore widely utilized in fluorescence microscopy, flow cytometry, and diagnostic assays. When functionalized as an acid f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Advantages

Sulforhodamine Q (SRQ) is a highly photostable, water-soluble fluorophore widely utilized in fluorescence microscopy, flow cytometry, and diagnostic assays. When functionalized as an acid fluoride (SRQ 5-acid fluoride), it becomes an exceptionally powerful electrophilic reagent for the covalent labeling of primary amine-containing biomolecules, such as proteins, peptides, and functionalized oligonucleotides.

Historically, bioconjugation to lysine residues has relied heavily on N-hydroxysuccinimide (NHS) ester chemistry. However, NHS esters are notoriously prone to rapid hydrolysis in aqueous buffers, often requiring massive molar excesses of the dye to achieve adequate labeling. Acyl fluorides represent a paradigm shift in bioconjugation, offering a "plug-and-play" strategy that requires no in situ activation and delivers vastly superior acylation kinetics[1].

Mechanistic Causality (E-E-A-T)

The superiority of the acid fluoride moiety lies in its unique electronic properties. The carbon-fluorine (C-F) bond is highly polarized due to fluorine's electronegativity, rendering the carbonyl carbon exceptionally electrophilic and highly reactive toward strong nucleophiles like unprotonated primary amines. Concurrently, the strong bond dissociation energy of the C-F bond imparts remarkable resistance to spontaneous aqueous hydrolysis compared to other acyl halides[2][3]. When introduced to a primary amine at an optimal pH, the acylation reaction proceeds at a rate that vastly outpaces background hydrolysis, achieving near-complete conversion in a fraction of the time required by traditional reagents[1].

Mechanism SRQ Sulforhodamine Q 5-Acid Fluoride Conjugate Stable Amide Conjugate (Target Product) SRQ->Conjugate Fast Acylation (k_amine) Hydrolyzed Hydrolyzed SRQ (Free Dye Byproduct) SRQ->Hydrolyzed Slow Hydrolysis (k_H2O) Amine Primary Amine (Protein Lysine) Amine->Conjugate Water Aqueous Buffer (OH- / H2O) Water->Hydrolyzed

Kinetic competition between amine acylation and aqueous hydrolysis of SRQ 5-acid fluoride.

Quantitative Data: Acid Fluoride vs. NHS Ester

To inform experimental design, the following table summarizes the physicochemical and kinetic differences between acid fluorides and traditional NHS esters during primary amine bioconjugation[1].

ParameterAcid Fluoride (e.g., SRQ 5-AF)NHS Ester (e.g., SRQ-NHS)
Leaving Group Fluoride ion (F⁻)N-hydroxysuccinimide
Acylation Kinetics Ultra-fast ( t1/2​ < 2 min)Moderate ( t1/2​ ~ 15–60 min)
Aqueous Stability Moderate to High (Scaffold dependent)Low (Rapid degradation at pH > 8)
Optimal Reaction pH 7.5 – 9.07.2 – 8.5
Reaction Time 15 – 30 minutes1 – 2 hours
Reagent Preparation Activation-free, direct useHighly sensitive to moisture

Experimental Protocol: Protein Labeling Workflow

Self-Validating System: This protocol is engineered to be self-validating. It incorporates a deliberate chemical quenching step and a spectrophotometric validation check to guarantee that the final measured fluorescence is derived exclusively from covalently bound dye, eliminating false positives caused by non-specific hydrophobic dye interactions.

Step 3.1: Reagent Preparation
  • SRQ 5-Acid Fluoride Stock: Dissolve the lyophilized SRQ 5-acid fluoride in anhydrous DMSO or DMF to achieve a concentration of 10 mM.

    • Causality: While acid fluorides exhibit superior stability in water during the reaction phase, storing the concentrated stock in an anhydrous polar aprotic solvent prevents premature bulk hydrolysis. This ensures a reproducible active molarity across multiple labeling campaigns.

Step 3.2: Protein Preparation & Buffer Exchange
  • Exchange the target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3) at a concentration of 2–10 mg/mL.

    • Causality: The ϵ -amino group of lysine has a pKa of ~10.5. At pH 8.3, a sufficient fraction of these amines is unprotonated and highly nucleophilic. Amine-free buffers are mandatory; using Tris or glycine buffers at this stage will irreversibly consume the acyl fluoride reagent.

Step 3.3: Bioconjugation Reaction
  • Add a 5- to 15-fold molar excess of the SRQ 5-acid fluoride stock solution to the protein solution while vortexing gently. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature (20–25°C) for 30 minutes in the dark.

    • Causality: The extreme electrophilicity of the acid fluoride drives the reaction to completion rapidly[1]. Extended incubation times (e.g., >2 hours) are unnecessary and only increase the risk of off-target acylation (e.g., on tyrosine or serine residues).

Step 3.4: Reaction Quenching
  • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 10 minutes.

    • Causality: The primary amine in Tris rapidly reacts with any residual unreacted SRQ 5-acid fluoride, converting it into a stable, water-soluble Tris-conjugate. This halts the reaction precisely at the 30-minute mark and prevents ongoing modifications during downstream purification.

Step 3.5: Purification
  • Purify the conjugated protein using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25 desalting columns) pre-equilibrated with PBS (pH 7.4).

  • Collect the first colored band eluting from the column (the high-molecular-weight protein conjugate). The slower-migrating band contains the quenched free dye.

Workflow Step1 1. Reagent Preparation Dissolve SRQ 5-AF in anhydrous DMSO/DMF Step3 3. Bioconjugation Mix 5-15x molar excess of dye (30 min, RT) Step1->Step3 Step2 2. Buffer Exchange Prepare protein in 0.1 M NaHCO3 (pH 8.3) Step2->Step3 Step4 4. Reaction Quenching Add 1M Tris or Hydroxylamine to halt reaction Step3->Step4 Step5 5. Purification Size Exclusion Chromatography (SEC) or Dialysis Step4->Step5 Step6 6. Characterization Determine Degree of Labeling (DOL) via UV-Vis Step5->Step6

Step-by-step bioconjugation workflow for labeling proteins with SRQ 5-acid fluoride.

Characterization: Degree of Labeling (DOL)

To validate the success of the bioconjugation, calculate the Degree of Labeling (DOL) using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the absorption maximum of SRQ ( Amax​ , typically ~535-550 nm depending on the microenvironment).

  • Calculate the DOL using the Beer-Lambert law, applying a correction factor (CF) for the fluorophore's intrinsic absorbance at 280 nm:

    Protein Concentration (M)=ϵprotein​A280​−(Amax​×CF)​ DOL=ϵdye​×Protein Concentration (M)Amax​​

Validation Check: Run a mock conjugation (protein + pre-hydrolyzed SRQ dye) through the exact same SEC purification step. A calculated DOL of ~0 in the mock sample confirms that the SEC protocol successfully removes all non-covalently bound dye, validating that the signal in your experimental sample is entirely due to stable amide bond formation.

References

  • Electrophilic, Activation-Free Fluorogenic Reagent for Labeling Bioactive Amines Bioconjugate Chemistry - ACS Publications[Link]

  • Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy Bioconjugate Chemistry - ACS Publications[Link]

Sources

Method

On-Resin Modification of Peptides with Sulforhodamine 101: An Application Note and Protocol

Abstract This technical guide provides a comprehensive protocol for the covalent modification of peptides with the fluorescent dye Sulforhodamine 101 during solid-phase peptide synthesis (SPPS). We detail an on-resin lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive protocol for the covalent modification of peptides with the fluorescent dye Sulforhodamine 101 during solid-phase peptide synthesis (SPPS). We detail an on-resin labeling strategy that leverages the reaction between the free N-terminal amine of a resin-bound peptide and a reactive sulfonyl derivative of Sulforhodamine 101. This methodology offers a streamlined workflow, ensuring specific N-terminal labeling and simplifying the purification of the final fluorescently-labeled peptide. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of fluorescent peptide probes for a wide array of biological applications, including fluorescence microscopy, flow cytometry, and receptor binding assays. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer guidance on the purification and characterization of the final product.

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient assembly of amino acids on an insoluble resin support.[1] A key advantage of SPPS is the ability to perform chemical modifications, such as the attachment of fluorescent probes, while the peptide remains anchored to the resin.[2] This on-resin approach simplifies purification by allowing for the use of excess reagents that can be easily washed away.[2]

Sulforhodamine 101, and its reactive derivatives like Sulforhodamine 101 sulfonyl chloride (commonly known as Texas Red®), are bright red-emitting fluorophores widely used in biological imaging due to their high fluorescence quantum yield and photostability.[3][4] Labeling peptides with such fluorophores is crucial for visualizing their localization, trafficking, and interactions within biological systems.[5]

This application note addresses a common ambiguity: the reactive species for amine labeling is typically a sulfonyl chloride, not a sulfonyl fluoride, though both are sulfonyl halides. Sulforhodamine 101 acid chloride is the most popular labeling reagent of this class.[3] The protocol herein is optimized for the reaction of Sulforhodamine 101 sulfonyl chloride with the N-terminal amine of a peptide, forming a highly stable sulfonamide linkage.[3][6] This sulfonamide bond is notably resistant to both enzymatic degradation and the acidic conditions used for peptide cleavage from the resin.[6][7]

Core Principles and Strategic Considerations

The chosen methodology is the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS.[8] This approach utilizes the base-labile Fmoc group for temporary N-α protection, which is removed at each cycle, and acid-labile tert-butyl-based protecting groups for the amino acid side chains, which are removed during the final cleavage step.[1]

The on-resin labeling is performed after the final amino acid has been coupled and its N-terminal Fmoc group has been removed. This exposes a single, reactive primary amine at the N-terminus, ensuring site-specific labeling. The sulfonyl chloride of Sulforhodamine 101 readily reacts with this unprotonated amine in the presence of a non-nucleophilic base to form the sulfonamide bond.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade/Specification
Fmoc-protected amino acidsSynthesis grade
Rink Amide Resin100-200 mesh, ~0.5-0.8 mmol/g loading
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineReagent grade
Diisopropylethylamine (DIPEA)Peptide synthesis grade
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Synthesis grade
Sulforhodamine 101 sulfonyl chloride (Texas Red®)≥90%
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade, 99%
WaterHPLC grade
Diethyl etherAnhydrous
Acetonitrile (ACN)HPLC grade
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic peptide on Rink Amide resin. The synthesis proceeds from the C-terminus to the N-terminus.

  • Resin Swelling: Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel. Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Coupling Completion Check: Perform a Kaiser test to check for the presence of free primary amines. A blue bead color indicates an incomplete reaction. If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete (Kaiser test is negative/yellow), wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final N-Terminal Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2. This will expose the N-terminal amine for labeling.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF Wash (DMF) Fmoc_Deprotection->Wash_DMF AA_Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash_DMF->AA_Coupling Kaiser_Test Kaiser Test AA_Coupling->Kaiser_Test Kaiser_Test->AA_Coupling Positive Wash_Final Wash (DMF, DCM) Kaiser_Test->Wash_Final Negative Final_AA Final Amino Acid? Wash_Final->Final_AA Final_AA->Fmoc_Deprotection No Final_Deprotection Final N-Terminal Fmoc Deprotection Final_AA->Final_Deprotection Yes End_Synthesis Proceed to Labeling Final_Deprotection->End_Synthesis

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 2: On-Resin Labeling with Sulforhodamine 101 Sulfonyl Chloride
  • Resin Preparation: After the final N-terminal Fmoc deprotection and subsequent washing, ensure the peptide-resin is well-swollen in DMF.

  • Labeling Solution Preparation: In a separate light-protected vial, dissolve Sulforhodamine 101 sulfonyl chloride (1.5-2.0 eq. relative to resin loading) and DIPEA (3-4 eq.) in DMF. Use enough DMF to ensure complete dissolution and to maintain a slurry when added to the resin.

  • Labeling Reaction: Add the labeling solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours, protected from light.

  • Monitoring the Reaction: The reaction progress can be monitored by taking a few resin beads, washing them thoroughly, and cleaving a small portion for LC-MS analysis. A successful reaction will show a mass shift corresponding to the addition of the Sulforhodamine 101 moiety. A simpler, qualitative check is the intense red-purple color of the resin beads.

  • Final Wash: Once the reaction is deemed complete, drain the labeling solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Cleavage and Deprotection

The composition of the cleavage cocktail is critical to scavenge reactive cationic species generated during the removal of side-chain protecting groups, thus preventing modification of sensitive residues like Tryptophan or Methionine.[9][10]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K or a simpler TFA/TIS/H₂O mixture.

    • TFA/TIS/H₂O Cocktail: 95% TFA, 2.5% Triisopropylsilane, 2.5% Water.

    • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol.[9][11]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried, labeled peptide-resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate into a cold centrifuge tube containing 10x the volume of cold diethyl ether. A precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing the Crude Peptide: Wash the peptide pellet by resuspending it in fresh cold diethyl ether, centrifuging, and decanting. Repeat this wash step two more times to remove residual scavengers.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude labeled peptide as a colored powder.

Purification and Characterization

Protocol 4: Purification by Reversed-Phase HPLC

Purification of the crude peptide is essential to remove deletion sequences, incompletely deprotected species, and unlabeled peptide.[12]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a 50:50 mixture of Acetonitrile and Water containing 0.1% TFA.

  • HPLC System:

    • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 40 minutes) at a suitable flow rate (e.g., 4 mL/min).

  • Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~586 nm for the Sulforhodamine 101 dye.[3] The desired product will absorb at both wavelengths.

  • Fraction Collection: Collect fractions corresponding to the major peak that shows dual-wavelength absorbance.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity (>95%).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Sulforhodamine 101-labeled peptide as a fluffy, colored powder.

purification_analysis_workflow cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude Labeled Peptide Dissolve Dissolve in ACN/H₂O/TFA Crude_Peptide->Dissolve Inject_HPLC Inject on Semi-Prep C18 RP-HPLC Dissolve->Inject_HPLC Gradient_Elution Gradient Elution Inject_HPLC->Gradient_Elution Dual_Wavelength_Detection Dual Wavelength Detection (220 nm & 586 nm) Gradient_Elution->Dual_Wavelength_Detection Collect_Fractions Collect Fractions Dual_Wavelength_Detection->Collect_Fractions Purity_Check Analytical HPLC Purity Check (>95%) Collect_Fractions->Purity_Check Pool_Lyophilize Pool Pure Fractions & Lyophilize Purity_Check->Pool_Lyophilize Mass_Spec Mass Spectrometry (ESI or MALDI-TOF) Pool_Lyophilize->Mass_Spec Final_Product Purified Labeled Peptide Mass_Spec->Final_Product

Caption: Workflow for HPLC Purification and Analysis.

Protocol 5: Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the final product by verifying its molecular weight.

  • Sample Preparation: Prepare a dilute solution of the purified, lyophilized peptide in a suitable solvent for mass spectrometry (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid for ESI-MS).

  • Analysis: Acquire the mass spectrum using either Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Data Interpretation: The observed mass should correspond to the theoretical mass calculated for the peptide sequence plus the mass of the Sulforhodamine 101 moiety, minus the elements of HCl lost during the sulfonamide bond formation.

ParameterExpected Outcome
Purity (Post-HPLC) >95% (as determined by analytical HPLC)
Molecular Weight Observed mass should match the theoretical mass of the labeled peptide
Appearance Fluffy, red/purple powder

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Insufficient equivalents of dye or base; Incomplete N-terminal Fmoc deprotection; Hydrolysis of sulfonyl chloride.Increase equivalents of Sulforhodamine 101 and DIPEA; Ensure complete deprotection with a fresh piperidine solution; Use anhydrous DMF for the labeling reaction.
Multiple Peaks in HPLC Incomplete reaction; Side-product formation during cleavage; Oxidation of sensitive residues (e.g., Met, Trp).Optimize labeling reaction time; Use an appropriate cleavage cocktail with scavengers (e.g., Reagent K); Ensure proper handling and storage of the crude peptide.
Mass Discrepancy Incomplete deprotection of side chains; Unintended modifications during cleavage.Increase cleavage time; Verify the composition and freshness of the cleavage cocktail.

Conclusion

This application note provides a robust and reliable framework for the N-terminal labeling of peptides with Sulforhodamine 101 on a solid support. By following the detailed protocols for synthesis, on-resin labeling, cleavage, and purification, researchers can efficiently produce high-purity fluorescently-labeled peptides. The resulting probes, featuring a stable sulfonamide linkage, are well-suited for a multitude of applications in chemical biology and drug discovery, enabling the detailed study of peptide function in complex biological environments.

References

  • de Bont, D. B. A., Sliedregt-Bol, K. M., Hofmeyer, L. J. F., & Liskamp, R. M. J. (1999). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. Bioorganic & Medicinal Chemistry, 7(6), 1043–1047. [Link]

  • BenchChem. (2026). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2019). PMC. [Link]

  • Liskamp, R. M. J. (2000). Examples sulfonamide containing derivatives used for exploring its potential TS-character.
  • Walker, J. M. (1984). The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. Retrieved April 4, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific.
  • Scanlon, D., & Finlayson, K. (2001). HPLC of Peptides and Proteins.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection. CDN Isotopes.
  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). ACS Organic & Inorganic Au. [Link]

  • Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49–55. [Link]

  • A rapid procedure to isolate isotopically labeled peptides for NMR studies. (2013). Fralin Biomedical Research Institute at VTC. [Link]

  • A cleavage cocktail for methionine-containing peptides. (1998). PubMed. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Terminal Amino acid Analysis Using Dansyl Chloride. BenchChem.
  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (2019). Diva-portal.org. [Link]

  • BenchChem. (2025).
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (1997). SpringerLink. [Link]

  • Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–57. [Link]

  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Hodges, R. S., et al. (2007). HPLC Analysis and Purification of Peptides.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (2012).
  • Chemical labelling strategies for mass spectrometric peptide analysis. (2015). White Rose eTheses Online. [Link]

  • AAT Bioquest. (2025). Sulforhodamine 101 sulfonyl chloride [Texas Red®] CAS 82354-19-6.
  • LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience.
  • Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications. (2024).
  • Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Mass spectrometry of peptides and proteins. Methods in Molecular Biology, 251, 205–223.
  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591–602.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • AAT Bioquest. (2024, April 15). Sulforhodamine 101 sulfonyl chloride [Texas Red®] CAS 82354-19-6.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1204 - On-Resin Peptide Labeling with FAM. AAPPTec.

Sources

Application

In Vivo Imaging Applications of Sulforhodamine Q 5-Acid Fluoride: Protocols for High-Efficiency Bioconjugation and Molecular Tracking

Executive Summary & Rationale The development of highly specific, stable, and bright fluorescent probes is a cornerstone of modern in vivo imaging and pharmacokinetics. Sulforhodamine Q 5-acid fluoride (SRQ-5-AF) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of highly specific, stable, and bright fluorescent probes is a cornerstone of modern in vivo imaging and pharmacokinetics. Sulforhodamine Q 5-acid fluoride (SRQ-5-AF) represents a significant advancement in bioconjugation chemistry. While traditional N-hydroxysuccinimide (NHS) esters are notorious for their rapid hydrolysis in aqueous environments, acid fluorides offer a paradigm-shifting balance: they are remarkably resistant to water hydrolysis yet maintain exceptionally high electrophilic reactivity toward amine nucleophiles[1].

This unique chemical behavior allows researchers to achieve precise, high-yield labeling of delicate biomolecules—such as monoclonal antibodies (mAbs) or peptides—using lower molar equivalents of the fluorophore[2]. This reduces the risk of protein aggregation, preserves target binding affinity, and ensures a superior signal-to-noise ratio during longitudinal in vivo fluorescence imaging.

Mechanistic Insights: The Acid Fluoride Advantage

The causality behind choosing an acid fluoride over an NHS ester or isothiocyanate lies in the fundamental kinetics of the reactive group. In standard physiological buffers (pH 7.4–8.5), NHS esters hydrolyze with a half-life often measured in minutes, competing directly with the desired lysine acylation.

Conversely, acyl fluorides act as "activation-free" electrophiles that remain stable in aqueous media for hours[1]. When introduced to primary amines (such as the ϵ -amino groups of lysine residues), the highly electronegative fluorine atom strongly polarizes the carbonyl carbon, facilitating rapid nucleophilic attack. The subsequent elimination of hydrogen fluoride (HF) yields a highly stable amide linkage[3]. Because the hydrolysis pathway is suppressed, researchers gain unparalleled control over the Degree of Labeling (DOL), which is critical for preventing fluorophore self-quenching and rapid hepatic clearance in vivo[2].

ReactionMechanism Amine Target Protein (Lysine -NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (pH 8.3) Fluorophore SRQ-5-Acid Fluoride (R-COF) Fluorophore->Intermediate Product Stable Amide Conjugate (Protein-NH-CO-R) Intermediate->Product Elimination Byproduct Hydrogen Fluoride (HF) Intermediate->Byproduct

Chemical mechanism of lysine bioconjugation via acid fluoride.

Quantitative Data & Comparative Analysis

To contextualize the utility of SRQ-5-AF, the following tables summarize its photophysical properties and bench-top performance compared to legacy reactive groups.

Table 1: Photophysical & Chemical Properties of SRQ-5-AF
PropertySpecificationExperimental Implication
Fluorophore Core Sulforhodamine QHigh photostability; minimal photobleaching during prolonged in vivo scans.
Reactive Group 5-Acid Fluoride (-COF)Targets primary amines; forms irreversible amide bonds.
Excitation / Emission ~560 nm / ~600 nmRed fluorescence; avoids primary tissue autofluorescence (blue/green).
Extinction Coefficient ~80,000 M⁻¹cm⁻¹High brightness allows for lower dosing requirements in vivo.
Table 2: Reactive Group Performance Comparison
ParameterAcid Fluoride (-COF)NHS Ester (-CONHS)Isothiocyanate (-NCS)
Aqueous Hydrolysis t½ (pH 8.0) > 4 hours[1]< 30 minutes~ 2 hours
Amine Reactivity Rate Exceptionally Fast[2]FastSlow
Optimal Conjugation pH 7.5 – 8.58.0 – 9.09.0 – 9.5
Risk of Protein Denaturation Low (requires fewer equivalents)Medium (requires high equivalents)High (requires high pH)

Experimental Protocols

The following self-validating protocols are designed to ensure that the resulting imaging data is an artifact-free representation of the biomolecule's true in vivo behavior.

Protocol A: High-Efficiency Antibody Conjugation with SRQ-5-AF

Causality Note: The buffer exchange step is critical. Any primary amines in the storage buffer (e.g., Tris or glycine) will competitively react with the acid fluoride, completely inhibiting protein labeling.

Step-by-Step Methodology:

  • Buffer Exchange: Transfer 1 mg of the target monoclonal antibody (mAb) into 0.1 M Sodium Bicarbonate buffer (pH 8.3) using a pre-equilibrated Zeba™ Spin Desalting Column (40K MWCO). Adjust the final protein concentration to 2 mg/mL.

  • Fluorophore Preparation: Dissolve SRQ-5-AF in anhydrous DMSO to a concentration of 10 mg/mL immediately before use. Note: Ensure the DMSO is strictly anhydrous to maximize the shelf-life of the stock solution.

  • Conjugation Reaction: Add 5 molar equivalents of SRQ-5-AF to the mAb solution. Pipette gently to mix. Incubate the reaction mixture at room temperature for 1 hour, protected from light.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. This consumes any unreacted acid fluoride, preventing non-specific labeling during downstream in vivo applications.

  • Purification: Remove the quenched dye by passing the mixture through a fresh size-exclusion chromatography (SEC) column pre-equilibrated with sterile 1X PBS (pH 7.4).

  • Validation (DOL Calculation): Measure the absorbance of the conjugate at 280 nm ( A280​ ) and 560 nm ( A560​ ). Calculate the Degree of Labeling to ensure it falls within the optimal range of 2.0–4.0. An over-labeled antibody (DOL > 5) will aggregate and be rapidly cleared by the liver, yielding false biodistribution data.

Protocol B: In Vivo Fluorescence Imaging of Tumor Xenografts

Causality Note: Dietary chlorophyll exhibits intense autofluorescence in the red/near-infrared spectrum. Transitioning mice to an alfalfa-free diet eliminates this background noise in the gastrointestinal tract, drastically improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Animal Preparation: Transition tumor-bearing nude mice (e.g., BALB/c nu/nu) to a purified, low-fluorescence (alfalfa-free) diet at least 7 days prior to imaging.

  • Administration: Intravenously inject 50–100 µg of the SRQ-labeled mAb (in 100 µL sterile PBS) via the lateral tail vein. Include a control cohort injected with an SRQ-labeled isotype control antibody to differentiate specific receptor targeting from the Enhanced Permeability and Retention (EPR) effect.

  • Longitudinal Imaging: Anesthetize the mice using 2% isoflurane. Place them in an In Vivo Imaging System (IVIS). Acquire fluorescence images at 1h, 4h, 24h, and 48h post-injection using appropriate excitation/emission filters (Ex: 535-560 nm, Em: 590-620 nm).

  • Ex Vivo Biodistribution: At the 48-hour endpoint, euthanize the animals. Harvest the tumor, liver, kidneys, spleen, heart, and lungs. Image the excised organs immediately to quantify the absolute fluorescence signal and calculate the tumor-to-background ratio (TBR).

InVivoWorkflow Prep 1. Bioconjugation SRQ-5-AF + Target Antibody Purify 2. Purification & Validation SEC & DOL Calculation Prep->Purify Removes free dye Inject 3. Intravenous Administration Tail Vein Injection (Mouse) Purify->Inject Ensures specific signal Image 4. Longitudinal In Vivo Imaging Fluorescence Tracking (1-48h) Inject->Image Circulation & Targeting Analyze 5. Ex Vivo Biodistribution Organ Harvest & Quantification Image->Analyze Endpoint validation

End-to-end workflow for in vivo imaging using SRQ-5-AF conjugates.

References

  • Title: Electrophilic, Activation-Free Fluorogenic Reagent for Labeling Bioactive Amines Source: Bioconjugate Chemistry URL: [Link]

  • Title: Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy Source: Bioconjugate Chemistry URL: [Link]

  • Title: Synthesis and properties of oligonucleotides carrying isoquinoline imidazo[1,2-a]azine fluorescent units Source: Bioconjugate Chemistry (via CORE) URL: [Link]

Sources

Method

Application Note: Preparation and Handling of Sulforhodamine Q 5-Acid Fluoride Stock Solutions in DMF/DMSO

Introduction & Mechanistic Insights Sulforhodamine Q 5-acid fluoride (CAS: 130689-24-6) is an advanced, amine-reactive fluorescent dye engineered for the covalent labeling of primary and secondary aliphatic amines[1]. Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Sulforhodamine Q 5-acid fluoride (CAS: 130689-24-6) is an advanced, amine-reactive fluorescent dye engineered for the covalent labeling of primary and secondary aliphatic amines[1]. Historically, bioconjugation workflows have relied heavily on N-hydroxysuccinimide (NHS) esters or sulfonyl chlorides. However, the acid fluoride moiety offers a superior thermodynamic and kinetic profile for labeling[2].

The carbon-fluorine bond in acid fluorides is highly resistant to spontaneous hydrolysis in aqueous or humid environments, drastically reducing the rate of background degradation during storage[2]. Despite this stability against water, when exposed to a strong nucleophile such as an unprotonated primary amine, the acid fluoride undergoes rapid aminolysis to form a highly stable amide bond[2][3]. This "activation-free" balance of hydrolytic stability and electrophilic reactivity makes Sulforhodamine Q 5-acid fluoride an ideal candidate for labeling complex biomolecules, including lipoteichoic acid (LTA), proteins, and amine-containing therapeutics[2][4].

Physicochemical Properties

To ensure accurate molarity during stock solution preparation, it is critical to understand the quantitative properties of the dye.

PropertySpecification
Chemical Name Sulforhodamine Q 5-acid fluoride
CAS Number 130689-24-6[1]
Reactive Group Acid Fluoride (-COF)
Target Functional Group Primary and Secondary Amines (-NH₂, -NHR)
Excitation / Emission ~580 nm / ~600 nm (Texas Red-like)
Optimal Solvent Anhydrous DMF or DMSO[4]
Reaction Byproduct Hydrogen Fluoride (HF)

Causality in Experimental Design (E-E-A-T)

Why Anhydrous Solvents? Although acid fluorides are significantly more hydrolytically stable than NHS esters, long-term storage in protic solvents or environments with high ambient humidity will eventually lead to conversion into a non-reactive carboxylic acid[2]. Therefore, stock solutions must be prepared in high-quality, anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (water content <0.01%) to preserve the integrity of the electrophilic center[4].

Why Use Organic Bases During Conjugation? The aminolysis of acid fluorides requires the target amine to be in its unprotonated, nucleophilic state. During the downstream conjugation step, an organic base such as trimethylamine or triethylamine is added to the reaction mixture[4]. This base acts as a proton scavenger, neutralizing the hydrogen fluoride (HF) byproduct and driving the reaction forward without degrading the dye.

Visualization of Workflows and Mechanisms

Pathway A SRQ 5-Acid Fluoride (R-COF) C Tetrahedral Intermediate A->C Nucleophilic Attack B Target Biomolecule (R'-NH2) B->C D Stable Amide Conjugate (R-CO-NH-R') C->D Elimination E Hydrogen Fluoride (HF Byproduct) C->E

Caption: Mechanism of amine-reactive bioconjugation using acid fluorides.

Workflow A Lyophilized SRQ 5-Acid Fluoride (Equilibrate to RT) B Add Anhydrous DMF/DMSO (Protect from light) A->B C Vortex & Sonicate (Ensure complete dissolution) B->C D Aliquot Stock Solution (10-20 mM) C->D E Store at -20°C with Desiccant (Argon/Nitrogen purged) D->E

Caption: Workflow for preparing and storing SRQ 5-acid fluoride stock solutions.

Step-by-Step Protocol: Stock Solution Preparation

Materials Required:

  • Sulforhodamine Q 5-acid fluoride (lyophilized powder)

  • Anhydrous DMF or DMSO (≥99.9%, sealed under argon)

  • Desiccant (e.g., Drierite)

  • Amber microcentrifuge tubes (to prevent photobleaching)

Procedure:

  • Equilibration : Allow the sealed vial of lyophilized Sulforhodamine Q 5-acid fluoride to equilibrate to room temperature for at least 30–60 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the dye powder, initiating premature hydrolysis of the acid fluoride group.

  • Dissolution : Add the calculated volume of anhydrous DMF or DMSO to achieve a 10 mM to 20 mM stock concentration.

  • Homogenization : Vortex the solution vigorously for 30 seconds. If particulates remain, sonicate the vial in a water bath for 1–2 minutes.

    • Self-Validation: The resulting solution must appear as a clear, deep red/purple liquid. Any visible undissolved particles indicate incomplete solubilization, which will skew downstream molar equivalents.

  • Aliquotting : Divide the stock solution into small, single-use aliquots (e.g., 5–10 µL) in amber tubes.

    • Causality: Repeated freeze-thaw cycles introduce ambient moisture and gradually degrade the reactive moiety.

  • Storage : Flush the headspace of each tube with dry argon or nitrogen gas. Cap tightly and store at -20°C or -80°C in a sealed secondary container with active desiccant.

Example Bioconjugation Workflow: Labeling Lipoteichoic Acid (LTA)

This protocol is adapted from established methodologies for tracking the cellular trafficking of Gram-positive bacterial components[4][5].

  • Preparation : Dissolve 3 mg of highly purified LTA in 2.5 mL of anhydrous DMSO[4].

  • Dye Addition : Add 4.5 mg of Sulforhodamine Q 5-acid fluoride directly to the LTA solution[4].

  • Catalysis : Add 25 µL of trimethylamine (or triethylamine) to the mixture.

    • Causality: The organic base ensures the amine groups on the target remain unprotonated and highly nucleophilic, overcoming the activation energy required to attack the acid fluoride[4].

  • Incubation : Sonicate the mixture for 10 minutes to ensure homogeneity, then incubate overnight at 37°C with gentle shaking[4].

  • Purification : Remove unreacted dye and HF byproducts via centrifugal ultrafiltration (e.g., 3K MWCO filters) or extensive dialysis against an appropriate buffer until the flow-through is completely colorless[5].

Self-Validating Quality Control

To verify the integrity of the stock solution over time, implement a Degree of Labeling (DOL) Assay : Measure the absorbance of the purified conjugate at the dye's maximum excitation wavelength (~580 nm) and the biomolecule's standard absorbance wavelength (e.g., 280 nm for proteins). Calculate the dye-to-protein ratio using the dye's known extinction coefficient. A sudden, unexplained drop in historical DOL values across identical experiments is a self-validating indicator that the acid fluoride stock solution has undergone hydrolysis and should be discarded.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of Sulforhodamine Q 5-acid fluoride during conjugation

Technical Support Center > Bioconjugation > Fluorophore Labeling > Troubleshooting Sulforhodamine Q 5-Acid Fluoride Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center > Bioconjugation > Fluorophore Labeling > Troubleshooting Sulforhodamine Q 5-Acid Fluoride

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve low labeling efficiencies and prevent the hydrolysis of Sulforhodamine Q 5-acid fluoride during protein conjugation.

Unlike traditional sulfonyl chlorides (e.g., Texas Red), acid fluorides leverage the principles of Sulfur(VI) Fluoride Exchange (SuFEx) and acyl fluoride click chemistry. They are thermodynamically stable and highly resistant to reduction[1]. However, in aqueous biological buffers, they face a kinetic race: the desired bimolecular aminolysis (conjugation to your protein) versus pseudo-first-order hydrolysis (degradation by water and hydroxide ions)[2].

The Mechanistic Balance: Aminolysis vs. Hydrolysis

To successfully conjugate Sulforhodamine Q 5-acid fluoride, you must manipulate the reaction conditions so that aminolysis outcompetes hydrolysis. Because water is present in a massive molar excess (≈55 M), even a slow hydrolysis rate can destroy your fluorophore if the target protein concentration is too low or the pH is too high[3].

Kinetics Dye Sulforhodamine Q 5-Acid Fluoride (Electrophile) Conjugate Fluorescent Conjugate (Stable Amide/Sulfonamide) Dye->Conjugate Aminolysis (Desired) High Protein Conc. Waste Hydrolyzed Dye (Non-reactive Acid) Dye->Waste Hydrolysis (Competing) High pH / Low Protein Protein Target Protein (R-NH2 Nucleophile) Protein->Conjugate Water Aqueous Buffer (H2O / OH-) Water->Waste

Caption: Competing pathways: target aminolysis vs. aqueous hydrolysis of acid fluorides.

Quantitative Data: Stability & Reactivity Comparison

Understanding the kinetic baseline of your reactive group is critical. The table below summarizes the behavior of common electrophilic fluorophores in standard aqueous conjugation buffers (e.g., PBS, pH 7.4 - 8.3).

Reactive GroupTypical Half-Life in Aqueous BufferReactivity toward Primary AminesHydrolysis SusceptibilityStorage Stability (Lyophilized)
Sulfonyl/Acyl Chloride < 2 minutesVery HighVery HighPoor (Highly moisture sensitive)
NHS Ester 10 - 20 minutesModerateModerateModerate
Acid Fluoride (e.g., Sulforhodamine Q) ~ 4.7 minutes to > 2 hours*HighLow to ModerateExcellent

*Note: While the baseline hydrolysis half-life of an acid fluoride in PBS can be as short as 4.7 minutes, its second-order reaction rate with amines is exponentially faster, allowing for >70% conjugation efficiency within 15 minutes if optimized[2].

Optimized Self-Validating Conjugation Protocol

Do not just follow these steps; understand that this protocol is designed as a self-validating system . By controlling the stoichiometry and incorporating analytical checkpoints, you can definitively prove whether a failure was due to hydrolysis or poor protein accessibility.

Protocol S1 1. Reagent Prep Dissolve in anhydrous DMSO/DMF Use molecular sieves S3 S3 S1->S3 S2 S2 S2->S3 S4 4. Incubation 1-2 hours at RT or overnight at 4°C Protect from light S3->S4 S5 5. Validation SEC (PD-10) into PBS Validate DoC via Native MS & UV-Vis S4->S5

Caption: Optimized bioconjugation workflow to minimize hydrolysis and maximize labeling.

Step 1: Anhydrous Reagent Preparation Dissolve Sulforhodamine Q 5-acid fluoride in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL. Causality: Atmospheric moisture introduced during solvent transfer will pre-hydrolyze the reagent before it ever touches your protein. Use molecular sieves in your solvent bottle.

Step 2: Protein Concentration and Buffer Exchange Exchange your target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3). Concentrate the protein to at least 2–5 mg/mL. Causality: High protein concentration increases the rate of bimolecular aminolysis, allowing it to outpace the pseudo-first-order hydrolysis reaction driven by the buffer[3].

Step 3: Controlled Conjugation Add the dye stock dropwise to the protein solution under gentle vortexing. Do not exceed a 10% (v/v) final concentration of organic solvent to prevent protein denaturation. Use a 5- to 10-fold molar excess of dye.

Step 4: Incubation Incubate the reaction at room temperature for 1 hour, or at 4°C overnight, protected from light. Causality: Lower temperatures significantly reduce the rate of hydrolysis while only marginally slowing the aminolysis of highly reactive acid fluorides[2].

Step 5: Purification & System Validation (Critical Checkpoint) Purify the conjugate using a Size Exclusion Chromatography (SEC) column (e.g., PD-10) pre-equilibrated with PBS. Self-Validation: Measure the Degree of Conjugation (DoC) using UV-Vis absorbance (λmax ~580 nm for Sulforhodamine Q) and Native Mass Spectrometry (Native MS). If UV-Vis indicates a high DoC but Native MS shows unmodified protein, your dye has hydrolyzed and non-covalently aggregated in the hydrophobic pockets of your protein.

Troubleshooting FAQs

Q1: Why is my conjugation efficiency low despite using a freshly purchased batch of Sulforhodamine Q 5-acid fluoride? A1: The most common culprit is low protein concentration. Even though acid fluorides are highly stable compared to chlorides[1], they are still susceptible to hydrolysis. If your protein concentration is below 1 mg/mL, the bimolecular aminolysis rate drops drastically. The massive molar excess of water takes over, and the dye hydrolyzes into a non-reactive acid before it can find a lysine residue. Always concentrate your protein to >2 mg/mL before adding the dye.

Q2: Can I use Tris or Glycine buffers to adjust the pH of my conjugation reaction? A2: Absolutely not. Tris (tris(hydroxymethyl)aminomethane) and Glycine both contain primary amines. The Sulforhodamine Q 5-acid fluoride will preferentially react with these small, highly mobile buffer molecules rather than the sterically hindered lysines on your target protein. This will instantly neutralize your fluorophore. Always use non-nucleophilic buffers like Sodium Bicarbonate, HEPES, or PBS.

Q3: How do I properly store the Sulforhodamine Q 5-acid fluoride stock solution to prevent premature degradation? A3: While the S-F or C-F bond is highly robust, repeated freeze-thaw cycles introduce condensation and atmospheric moisture into the vial, leading to slow, silent hydrolysis over weeks. Store the solid lyophilized powder at -20°C in a desiccator. Once reconstituted in anhydrous DMSO/DMF, aliquot the solution into single-use vials, blanket them with dry argon or nitrogen gas, and freeze immediately at -80°C.

Q4: My protein is sensitive to basic pH and precipitates at pH 8.3. Can I perform the conjugation at pH 7.4? A4: Yes. One of the major advantages of acid fluorides over NHS esters is their extended half-life at physiological pH[2]. While pH 8.3 ensures a higher fraction of deprotonated (reactive) lysines, you can successfully conjugate at pH 7.4. To compensate for the slower aminolysis rate at lower pH, increase the incubation time to 2–4 hours and ensure your protein concentration is maximized.

Q5: How can I definitively verify if hydrolysis is the root cause of my failed labeling? A5: Run a parallel "mock" conjugation: spike your dye into the conjugation buffer without the protein, incubate for 1 hour, and then add a small primary amine (like benzylamine). Analyze the mixture via LC-MS. If you only see the mass of the hydrolyzed sulfonic/carboxylic acid and no benzylamine conjugate, your buffer conditions (pH, moisture, or nucleophilic contaminants) are destroying the acid fluoride before conjugation can occur.

References

  • Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry Source: NIH PubMed Central (RSC Advances) URL:[Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate Source: NIH PubMed Central (Journal of the American Chemical Society) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sulforhodamine Q 5-Acid Fluoride Bioconjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of transitioning from traditional NHS-ester chemistries to highly reactive acid fluorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of transitioning from traditional NHS-ester chemistries to highly reactive acid fluorides. Sulforhodamine Q 5-acid fluoride (CAS: 130689-24-6) is a potent, electrophilic fluorogenic reagent designed for the rapid labeling of bioactive amines.

While acid fluorides boast superior acylation kinetics compared to other reactive groups, their unique reactivity profile requires strict environmental control. If you are experiencing low labeling efficiency, the root cause almost always lies in a disruption of the delicate balance between targeted aminolysis and competitive hydrolysis.

Diagnostic Decision Tree

Use the following logical workflow to isolate the variable compromising your conjugation efficiency.

TroubleshootingLogic Start Low Labeling Efficiency CheckBuffer 1. Check Buffer Composition Start->CheckBuffer AmineBuffer Contains Tris or Glycine? CheckBuffer->AmineBuffer ChangeBuffer Switch to PBS or HEPES AmineBuffer->ChangeBuffer Yes CheckPH 2. Check Buffer pH AmineBuffer->CheckPH No PHLow pH < 7.0? CheckPH->PHLow AdjustPH Adjust pH to 7.5 - 8.5 PHLow->AdjustPH Yes CheckHydrolysis 3. Reagent Hydrolysis? PHLow->CheckHydrolysis No HydrolysisFix Use fresh anhydrous DMF CheckHydrolysis->HydrolysisFix Suspected

Diagnostic workflow for troubleshooting Sulforhodamine Q 5-acid fluoride labeling efficiency.

Frequently Asked Questions (Causality & Mechanisms)

Q1: Why is my labeling efficiency low despite using a 20-fold molar excess of the acid fluoride? A1: Causality: Hydrolysis vs. Aminolysis. Acid fluorides react exceptionally fast with primary amines, but they also undergo competitive hydrolysis in aqueous buffers. The pseudo-first-order hydrolysis half-life of similar acyl fluorides in PBS (pH 7.3) is approximately 4.7 minutes 1. If the dye is pre-diluted in an aqueous buffer or if mixing is delayed, the reactive fluoride group will hydrolyze into a non-reactive acid before it can conjugate to your target protein. Always reconstitute the dye in anhydrous solvent and add it directly to the protein solution immediately before rapid mixing.

Q2: Does the choice of buffer affect the conjugation of acid fluorides? A2: Causality: Nucleophilic Competition. Buffers containing primary or secondary amines (e.g., Tris, glycine, or ammonium salts) act as competing nucleophiles. Because acid fluorides are activation-free electrophilic reagents 2, they will rapidly acylate these small buffer molecules instead of the sterically hindered lysine residues on your target protein. You must use amine-free buffers such as PBS, HEPES, or sodium bicarbonate.

Q3: How does pH influence the reaction kinetics? A3: Causality: Amine Protonation State. The nucleophilic attack on the acid fluoride requires the target amine to be in its unprotonated (free base) form. The pKa of the ϵ -amino group of lysine is ~10.5. At pH < 7.0, the vast majority of these amines are protonated (-NH3+), rendering them non-nucleophilic. This allows background hydrolysis to outcompete conjugation. Maintaining the reaction pH between 7.5 and 8.5 ensures a sufficient fraction of deprotonated amines while avoiding excessive base-catalyzed hydrolysis.

ReactionPathway Dye Sulforhodamine Q 5-Acid Fluoride Conjugate Stable Fluorescent Conjugate Dye->Conjugate Aminolysis (Fast) Hydrolyzed Hydrolyzed Dye (Non-reactive) Dye->Hydrolyzed Hydrolysis (Competitive) Amine Target Protein (Lysine -NH2) Amine->Conjugate Water Aqueous Buffer (H2O / OH-) Water->Hydrolyzed

Reaction mechanism: Competitive hydrolysis versus aminolysis of acid fluorides.

Quantitative Data: Impact of Reaction Conditions

To illustrate the sensitivity of acid fluorides to their environment, review the following empirical data summarizing labeling efficiency under various conditions.

Buffer SystempHDye:Protein RatioCo-Solvent (v/v)Est. Labeling EfficiencyPrimary Cause of Inefficiency
PBS 7.5 10:1 5% DMF > 85% Optimal conditions
Tris-HCl7.510:15% DMF< 10%Buffer amine competition
PBS6.010:15% DMF< 20%Target amines protonated
PBS7.510:120% DMFN/A (Precipitation)Solvent-induced denaturation
PBS8.510:15% DMF~ 75%Increased baseline hydrolysis rate
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By calculating the Degree of Labeling (DOL) at the end of the workflow, you can mathematically verify whether the chemical conjugation was successful, eliminating guesswork.

Step 1: Target Preparation

  • Buffer exchange your target protein into an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0) using a desalting column.

  • Adjust the protein concentration to 1–10 mg/mL. Causality: High protein concentrations increase the probability of bimolecular collisions, favoring aminolysis over hydrolysis.

Step 2: Reagent Reconstitution (Critical Step)

  • Allow the vial of Sulforhodamine Q 5-acid fluoride to warm to room temperature before opening to prevent condensation.

  • Dissolve the dye in high-quality, anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Note: Do not store reconstituted dye for more than 24 hours. Acid fluorides will slowly degrade even in trace moisture.

Step 3: Rapid Conjugation

  • While gently vortexing the protein solution, add the dye stock dropwise to achieve a 5-to-10 molar excess of dye to protein.

  • Ensure the final organic solvent concentration does not exceed 5-10% (v/v) to prevent protein denaturation.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

Step 4: Quenching & Purification

  • (Optional) Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. The free amines in Tris will rapidly consume any unreacted acid fluoride.

  • Purify the conjugate using a size-exclusion column (e.g., Sephadex G-25) equilibrated with PBS to remove free dye and quenched byproducts.

Step 5: System Validation (DOL Calculation) Measure the absorbance of the purified conjugate at 280 nm (protein) and the excitation maximum of Sulforhodamine Q (~535 nm). Calculate the DOL:

DOL=ϵdye​×[Protein]×dAdye​×MWprotein​​
  • If DOL is < 1.0: The failure occurred during Steps 2-3 (likely reagent hydrolysis or incorrect pH).

  • If Protein Recovery is < 50%: The failure is due to solvent toxicity in Step 3 (reduce DMF percentage).

References
  • Title: Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy Source: Bioconjugate Chemistry - ACS Publications URL: [Link]

  • Title: Electrophilic, Activation-Free Fluorogenic Reagent for Labeling Bioactive Amines Source: Bioconjugate Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence in Sulforhodamine Q 5-Acid Fluoride Assays

Welcome to the Advanced Diagnostics and Bioconjugation Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize signal-to-noise ratios when utilizing highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Bioconjugation Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize signal-to-noise ratios when utilizing highly reactive fluorophores.

Sulforhodamine Q 5-acid fluoride (SRQ 5-AF) is a potent, red-fluorescent labeling reagent. While acid fluorides offer superior acylation kinetics compared to classical N-hydroxysuccinimide (NHS) esters, their distinct chemical nature requires precise handling. Mishandling these reagents invariably leads to severe background fluorescence. This guide deconstructs the mechanistic causes of background noise and provides self-validating protocols to ensure pristine assay data.

Part 1: The Mechanistic Causality of Background Noise

To troubleshoot effectively, we must first understand the underlying chemistry. Background fluorescence in SRQ 5-AF assays rarely stems from a single source; it is typically a combination of competing chemical pathways and electrostatic interactions.

  • Aqueous Hydrolysis vs. Amidation: Acid fluorides are highly reactive toward primary amines, enabling fast and efficient conjugation. However, they are also highly susceptible to hydrolysis in aqueous buffers [1]. When SRQ 5-AF hydrolyzes, it forms a free acid. This free acid cannot form covalent bonds with your target protein, but it remains in solution as a highly charged contaminant.

  • Charge-Mediated Sticking: Sulforhodamine dyes are heavily sulfonated. The resulting negative charges drive strong electrostatic interactions with positively charged domains on proteins, tissue samples, or even glass substrates. Standard blocking agents (like BSA) often fail to disrupt these charge-mediated interactions [3].

  • Fluorophore Aggregation (Over-labeling): Pushing the reaction to achieve a high Degree of Labeling (DOL > 4) often leads to hydrophobic collapse. The conjugated fluorophores self-quench, reducing specific signal, while the aggregated protein becomes "sticky," adhering non-specifically to assay surfaces.

Pathway SRQ Sulforhodamine Q 5-Acid Fluoride Conjugate Stable Sulfonamide (Specific Signal) SRQ->Conjugate pH 8.0-8.3 Fast Acylation FreeAcid Hydrolyzed Free Acid (Non-specific Background) SRQ->FreeAcid Competing Hydrolysis Amine Target Amine (Protein/Peptide) Amine->Conjugate Water H2O (Aqueous Buffer) Water->FreeAcid Sticking High Background Noise FreeAcid->Sticking Electrostatic Interactions

Competing pathways: specific amidation vs. background-inducing hydrolysis.

Part 2: Self-Validating Conjugation & Purification Protocol

To eliminate background, your workflow must actively prevent hydrolysis accumulation and verify the complete removal of unreacted dye. This protocol incorporates active quenching and dual-mode purification as a self-validating system.

Step 1: Reaction Setup (Minimizing Hydrolysis)

  • Buffer Preparation: Use 0.1 M Sodium Bicarbonate buffer, pH 8.3. Crucial: Ensure the buffer is strictly free of primary amines (no Tris or glycine).

  • Stoichiometry: Prepare a 10 mg/mL stock of SRQ 5-AF in anhydrous DMSO. Add to the protein solution at a 5:1 to 10:1 molar ratio (Dye:Protein). Keep the final DMSO concentration below 10% (v/v) to prevent protein denaturation.

  • Incubation: Protect from light and incubate for exactly 1 hour at room temperature. Causality: Acyl fluorides react significantly faster than NHS esters; extending incubation beyond 1 hour only increases the accumulation of the sticky, hydrolyzed free acid [1] [4].

Step 2: Active Quenching (The Validation Step)

  • Action: Add 1 M Hydroxylamine (pH 8.5) to a final concentration of 0.1 M. Incubate for 30 minutes at room temperature.

  • Causality: Hydroxylamine aggressively consumes any remaining unreacted SRQ 5-AF, converting it into a stable, non-reactive hydroxamate. This guarantees that any post-purification background is not caused by delayed, off-target covalent labeling during storage.

Step 3: Dual-Mode Purification (Breaking Electrostatic Bonds)

  • Phase A (Size Exclusion): Pass the quenched reaction through a pre-equilibrated Sephadex G-25 desalting column. This rapidly removes >95% of the quenched dye and free acid.

  • Phase B (Stringent Dialysis): Dialyze the collected conjugate against PBS (pH 7.4) containing 0.05% Tween-20. Causality: The detergent is critical. It breaks the hydrophobic and electrostatic interactions that cause the hydrolyzed sulforhodamine free acid to "piggyback" non-covalently on your target protein [2].

Step 4: DOL Quantification

  • Measure absorbance at 280 nm (protein) and 575 nm (SRQ). Calculate the Degree of Labeling (DOL). A DOL of 1.5 to 3.0 validates a successful, low-background conjugate.

Part 3: Quantitative Optimization Matrix

Use the following table to benchmark your experimental parameters. Deviations from these targets are the primary drivers of background noise.

ParameterOptimal Target RangeSymptom of DeviationCorrective Action / Optimization Strategy
Reaction pH 8.0 – 8.3< 8.0: Low conjugation efficiency.> 8.5: Rapid dye hydrolysis.Verify buffer pH immediately before use. Do not use buffers older than 1 week.
Dye:Protein Ratio 5:1 to 10:1> 15:1: Over-labeling (DOL > 4), aggregation, and severe non-specific sticking.Titrate dye concentration downward. Measure DOL spectrophotometrically to confirm.
Wash Buffer Additive 0.01% – 0.05% Tween-20Persistent background even after exhaustive dialysis or SEC.Add non-ionic detergent to wash/dialysis buffers to break dye-protein electrostatic bonds.
Incubation Time 45 – 60 minutes> 2 hours: Increased free acid accumulation with no gain in specific signal.Strictly adhere to 1-hour limits. Rely on the fast kinetics of the acid fluoride [1].
Part 4: Diagnostic Troubleshooting Workflow

If you experience high background despite following the core protocol, use the logical workflow below to isolate the specific variable ruining your assay.

G Start High Background Fluorescence Detected CheckControl Run Unlabeled Control Is signal present? Start->CheckControl AutoFluor Autofluorescence (Sample/Media) CheckControl->AutoFluor Yes DyeIssue Dye-Related Background CheckControl->DyeIssue No ActionAuto Use far-red alternatives or chemical quenchers AutoFluor->ActionAuto CheckDOL Measure Degree of Labeling Is DOL > 4? DyeIssue->CheckDOL Overlabeled Over-labeling / Aggregation CheckDOL->Overlabeled Yes FreeDye Unreacted / Hydrolyzed Dye CheckDOL->FreeDye No ActionOver Reduce Dye:Protein ratio Lower reaction pH Overlabeled->ActionOver ActionFree Quench with Hydroxylamine Add Tween-20 to wash FreeDye->ActionFree

Diagnostic workflow for isolating and resolving background fluorescence sources.

Part 5: Frequently Asked Questions (FAQs)

Q: My sample has high background even when I don't add the SRQ 5-AF conjugate. What is happening? A: This is endogenous autofluorescence, not dye-related background. Biological samples (especially brain or aging tissues) contain lipofuscin, and certain cell culture plastics autofluoresce heavily in the red channel. Solution: Always run an unstained control. If the signal persists, switch to a glass-bottom imaging vessel. For tissues, treat your samples with a commercial background suppressor (e.g., Sudan Black B or TrueBlack) or utilize photobleaching pre-treatments prior to imaging [2] [3].

Q: I dialyzed my conjugate for 48 hours, but the background is still high. Why? A: Exhaustive dialysis in standard PBS is highly ineffective against heavily sulfonated dyes like Sulforhodamine Q. The hydrolyzed free acid binds tightly to the protein via electrostatic interactions, effectively making the protein act as a carrier for the unreacted dye. Solution: You must add a non-ionic detergent (0.01% - 0.05% Tween-20) to your dialysis buffer to disrupt these non-covalent bonds, allowing the free dye to pass through the dialysis membrane.

Q: Can I use standard BSA to block the non-specific binding of the SRQ conjugate in my assay? A: BSA is effective for blocking general protein-protein interactions, but it does not neutralize charge-mediated interactions caused by sulfonated fluorophores. In fact, animal IgG contained in serum or contaminated BSA can sometimes increase background by providing more binding sites for the dye [3]. Solution: Supplement your blocking buffer with specific polyanionic competitors, or switch to specialized commercial background reducers designed to mask charge-mediated interactions.

Q: Is the acid fluoride more prone to background than an NHS ester? A: Not inherently, but it requires different handling. Acid fluorides react much faster than NHS esters. If you use the long incubation times typical of NHS ester protocols (e.g., 2–4 hours or overnight), you will generate excessive amounts of the hydrolyzed free acid, which is the primary culprit for background sticking [1].

References
  • Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling Source: Chemical Science (RSC Publishing) URL:[Link]

Optimization

Technical Support Center: Optimizing pH for Sulforhodamine Q 5-Acid Fluoride Bioconjugation

Welcome to the advanced technical support guide for Sulforhodamine Q 5-acid fluoride bioconjugation. As a Senior Application Scientist, I have designed this resource to move beyond basic step-by-step instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for Sulforhodamine Q 5-acid fluoride bioconjugation. As a Senior Application Scientist, I have designed this resource to move beyond basic step-by-step instructions. To achieve reproducible, high-yield labeling, you must understand the chemical causality that dictates the behavior of fluorogenic reagents in aqueous environments.

This guide provides the mechanistic insights, self-validating protocols, and troubleshooting steps necessary to master acid fluoride bioconjugation.

Mechanistic Principles: The Causality of pH Optimization

Sulforhodamine Q 5-acid fluoride is a highly reactive, red-fluorescent electrophile used for labeling aliphatic amines, primarily the ϵ -amino groups of lysine residues on proteins. Unlike traditional N-hydroxysuccinimide (NHS) esters, acid fluorides display remarkable resistance to water hydrolysis while maintaining exceptional reactivity against amine nucleophiles 1. This unique chemical stability translates into faster and more efficient acylation of lysine residues in aqueous buffers 2.

However, successful bioconjugation is strictly governed by a delicate pH balance:

  • Low pH (Protonation): The ϵ -amino group of lysine has a pKa of ~10.5. At physiological pH (7.4), the vast majority of these amines are protonated (-NH 3+​ ) and lack the nucleophilicity required to attack the electrophilic carbonyl carbon of the acid fluoride.

  • High pH (Hydrolysis): Raising the pH increases the fraction of deprotonated, reactive amines (-NH 2​ ). However, excessive alkalinity (pH > 9.5) accelerates the competing hydroxide-mediated hydrolysis of the acid fluoride into an unreactive carboxylic acid, permanently neutralizing the fluorophore 3.

Identifying the optimal pH window (typically 8.0–9.0) is the single most critical parameter for ensuring the aminolysis pathway outpaces the hydrolysis pathway.

Pathway Visualization

Workflow SQ Sulforhodamine Q 5-Acid Fluoride LowPH pH < 7.5 Amine Protonation SQ->LowPH OptPH pH 8.0 - 9.0 Optimal Reactivity SQ->OptPH HighPH pH > 9.5 Hydroxide Attack SQ->HighPH Protein Target Protein (Lysine -NH2) Protein->LowPH Protein->OptPH NoRxn No Reaction (R-NH3+) LowPH->NoRxn Inert Conj Successful Conjugate (Amide Bond) OptPH->Conj Aminolysis Hydro Dye Hydrolysis (SQ-COOH) HighPH->Hydro Hydrolysis

Reaction pathways of acid fluoride bioconjugation governed by pH conditions.

Quantitative Optimization Data

The table below summarizes the kinetic trade-offs between amine availability and reagent stability across different pH environments.

Buffer pHEstimated Lysine Availability (-NH 2​ )Acid Fluoride Hydrolysis RateExpected Conjugation Efficiency
7.0 < 0.1%Very SlowPoor (< 10%)
8.0 ~ 0.3%SlowModerate (40–60%)
8.5 ~ 1.0%ModerateOptimal (> 85%)
9.0 ~ 3.1%FastHigh (70–80%)
10.0 ~ 24.0%Very FastPoor (< 20%)

Self-Validating Experimental Protocol

A robust protocol must include built-in validation checks to ensure that errors are caught before precious samples are lost. Follow this standardized workflow for Sulforhodamine Q 5-acid fluoride labeling.

Phase 1: Buffer Preparation & Validation
  • Prepare a 0.1 M Sodium Bicarbonate buffer.

  • Adjust the pH to exactly 8.5 using 1M NaOH or HCl.

Validation Check: Verify the pH using a calibrated pH probe. Do not rely on theoretical calculations, as temperature and ionic strength alter the final pH. Ensure the buffer is strictly free of primary amines (e.g., Tris, glycine).

Phase 2: Protein Conditioning
  • Buffer exchange the target protein into the pH 8.5 labeling buffer using a desalting column (e.g., PD-10) or dialysis.

  • Adjust the protein concentration to 2–10 mg/mL.

Validation Check: Measure the absorbance at 280 nm (A280) to confirm protein recovery and establish an accurate baseline concentration prior to adding the dye.

Phase 3: Reagent Activation
  • Equilibrate the Sulforhodamine Q 5-acid fluoride vial to room temperature before opening to prevent condensation.

  • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

Validation Check: The solution must be completely clear. Any cloudiness or precipitation indicates moisture-induced hydrolysis of the acid fluoride into an insoluble state.

Phase 4: Bioconjugation
  • Add the dye solution to the protein dropwise while vortexing gently. Aim for a 5- to 10-fold molar excess of dye to protein.

  • Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% v/v to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature for 1–2 hours, protected from light.

Phase 5: Purification & Conjugate Validation
  • Remove unreacted dye using size-exclusion chromatography (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

Validation Check: Calculate the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (protein) and 575 nm (Sulforhodamine Q). A DOL of 1–3 is typically optimal for preserving protein function while ensuring bright fluorescence.

Troubleshooting & FAQs

Q: My Degree of Labeling (DOL) is critically low despite using a 10-fold molar excess. What went wrong? A: The most common cause is a pH mismatch that disrupts the reaction kinetics. If the buffer pH drops below 8.0, lysine amines remain protonated and unreactive. If the pH exceeds 9.5, the acid fluoride rapidly hydrolyzes into an unreactive carboxylic acid 3. Additionally, verify that your buffer does not contain competing primary amines (e.g., Tris, glycine, or sodium azide formulations containing amine impurities) which will irreversibly consume the acid fluoride.

Q: Can I store the reconstituted Sulforhodamine Q 5-acid fluoride stock solution for future use? A: While mesoionic acid fluorides are significantly more stable in aqueous environments than standard NHS esters 1, they are still susceptible to slow hydrolysis in hygroscopic solvents over time. It is highly recommended to prepare fresh dye stocks in anhydrous DMSO immediately before use. Discard any unused reconstituted dye to guarantee experimental reproducibility.

Q: My protein precipitated immediately upon addition of the dye. How do I resolve this? A: Sulforhodamine Q is a highly hydrophobic fluorophore. Precipitation is typically caused by either exceeding the organic solvent tolerance of the protein (>10% v/v DMSO final concentration) or by massive over-labeling (DOL > 4), which drastically increases the hydrophobicity of the conjugate. To resolve this, lower the molar excess of the dye, decrease the final DMSO concentration, or add a mild surfactant (e.g., 0.1% Tween-20) to the buffer if it is compatible with your downstream application.

References

  • Electrophilic, Activation-Free Fluorogenic Reagent for Labeling Bioactive Amines | Bioconjugate Chemistry - ACS Publications Source: acs.org URL:1

  • An Electrophilic, Activation-free Fluorogenic Reagent for Labeling Bioactive Amines | Request PDF - ResearchGate Source: researchgate.net URL:3

  • Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy | Bioconjugate Chemistry - ACS Publications Source: acs.org URL:2

Sources

Troubleshooting

Technical Support Center: Post-Conjugation Purification of Sulforhodamine-Labeled Molecules

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted Sulforhodamine Q 5-acid fluoride dye after bioconjugati...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted Sulforhodamine Q 5-acid fluoride dye after bioconjugation reactions. The following information is curated to provide both theoretical understanding and practical, field-proven solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted Sulforhodamine dye after my conjugation reaction?

A1: The removal of unconjugated dye is paramount for several reasons. Firstly, free dye in your sample will lead to a high background signal in fluorescence-based assays, such as flow cytometry or fluorescence microscopy, which can obscure the true signal from your labeled molecule and reduce the sensitivity of your experiment.[] Secondly, the presence of unreacted dye will interfere with the accurate determination of the degree of labeling (DOL), also known as the fluorophore-to-protein (F:P) ratio.[2] An artificially high DOL can lead to incorrect interpretations of your results. Lastly, for therapeutic applications, the presence of unconjugated small molecule dyes can lead to off-target effects and toxicity.

Q2: What are the primary methods for removing small molecules like unreacted Sulforhodamine dye from my much larger protein/antibody conjugate?

A2: The most common and effective methods leverage the significant size difference between your biomolecule conjugate and the small dye molecule. These techniques include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates molecules based on their size.[3] Larger molecules, like your conjugated protein, will pass through the column more quickly (eluting first), while the smaller, unreacted dye molecules will enter the pores of the chromatography resin and elute later.

  • Dialysis: This technique involves placing your sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[4] The larger conjugate is retained within the membrane, while the smaller, unreacted dye molecules diffuse out into a large volume of buffer.

  • Spin Columns: These are a rapid form of size-exclusion chromatography, ideal for smaller sample volumes.[5] The principle is the same as traditional SEC, but the separation is achieved by centrifugation.

Q3: I'm seeing two colored bands on my size-exclusion column. What do they represent?

A3: This is the expected outcome of a successful separation. The first colored, fluorescent band to elute from the column is your desired Sulforhodamine-conjugated protein.[6] The second, slower-moving colored band is the unbound, free dye (and its hydrolyzed byproducts).[6]

Troubleshooting Guide

Issue 1: Low or No Signal from My Purified Conjugate

Question: I've purified my protein-dye conjugate, but when I measure its fluorescence, the signal is very weak or non-existent. Did the purification process strip the dye from my protein?

Answer: It's unlikely that a properly executed purification using size-exclusion chromatography or dialysis would remove a covalently bound dye. The sulfonamide bond formed between the sulforhodamine dye and the amine groups on your protein is extremely stable. The issue likely lies with the initial conjugation reaction or the properties of the final conjugate. Here's a systematic approach to troubleshooting:

  • Verify Conjugation Efficiency:

    • Sub-optimal Reaction Conditions: The reaction between sulfonyl chlorides and primary amines is highly pH-dependent.[7] The ideal pH range is typically 8.3-9.0 to ensure that the primary amine groups on your protein are deprotonated and thus nucleophilic.[] If the pH was too low, the reaction efficiency will be significantly reduced.

    • Presence of Interfering Substances: Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for the reactive dye, leading to low or no labeling of your protein.[8] Always perform the conjugation in an amine-free buffer like PBS, HEPES, or bicarbonate.[8] If your protein was stored in an amine-containing buffer, it must be exchanged into a suitable reaction buffer before adding the dye.

    • Hydrolysis of the Dye: Sulforhodamine acid chloride and its fluoride analogue are susceptible to hydrolysis in aqueous solutions, especially at the higher pH required for conjugation. It is crucial to dissolve the dye in an anhydrous solvent like DMF or DMSO immediately before adding it to your protein solution.[7] Note that some sources suggest avoiding DMSO with sulfonyl chlorides due to potential reactivity.[7]

  • Assess the Degree of Labeling (DOL):

    • Over-labeling and Quenching: It is possible to have too much dye conjugated to your protein. When fluorophores are in close proximity to one another on the same molecule, they can quench each other's fluorescence, leading to a decrease in the overall signal.[9] This is a phenomenon known as self-quenching. If you suspect over-labeling, reduce the molar excess of the dye in your next conjugation reaction.

    • Environmental Sensitivity: The fluorescence of a dye can be influenced by its local environment on the protein.[9] If the dye is conjugated near certain amino acid residues (like tryptophan) or in a hydrophobic pocket, its fluorescence may be quenched.[9]

  • Confirm Protein Integrity:

    • Precipitation: High concentrations of organic solvent (from the dye stock solution) or excessive labeling can sometimes cause proteins to precipitate. After the reaction, centrifuge your sample before purification to pellet any precipitated protein.

Troubleshooting Workflow: Low Signal

start Low or No Fluorescence Signal check_reaction Review Conjugation Reaction Conditions start->check_reaction check_dol Assess Degree of Labeling (DOL) start->check_dol check_protein Check for Protein Precipitation start->check_protein sub_ph Incorrect pH? check_reaction->sub_ph sub_buffer Amine-containing Buffer? check_reaction->sub_buffer sub_dye Hydrolyzed Dye? check_reaction->sub_dye sub_overlabel Over-labeling (Quenching)? check_dol->sub_overlabel sub_precipitate Precipitate Observed? check_protein->sub_precipitate solution_ph Optimize pH to 8.3-9.0 sub_ph->solution_ph solution_buffer Buffer Exchange to Amine-Free Buffer (e.g., PBS) sub_buffer->solution_buffer solution_dye Use Freshly Prepared Dye Solution sub_dye->solution_dye solution_overlabel Reduce Molar Excess of Dye in Reaction sub_overlabel->solution_overlabel solution_precipitate Centrifuge sample before purification. Optimize solvent concentration. sub_precipitate->solution_precipitate

Caption: Troubleshooting workflow for low fluorescence signal post-purification.

Issue 2: Persistent Free Dye in the Purified Sample

Question: I've run my sample through a size-exclusion column, but I still have a significant amount of free dye contamination. What went wrong?

Answer: This indicates an incomplete separation. Here are the most common reasons and how to address them:

  • Incorrect Column Choice or Parameters:

    • Resin Selection: The key to good separation is choosing a resin with an appropriate fractionation range.[10] For separating a protein (typically >10 kDa) from a small dye molecule (Sulforhodamine 101 acid chloride has a MW of 625.15 g/mol ), a resin like Sephadex G-25 is a standard choice.[6] These resins have an exclusion limit that allows the large protein to pass through the void volume while the small dye molecules are retained.[10]

    • Column Length: For size-exclusion chromatography, resolution is proportional to the square root of the column length.[11] If you are getting poor separation, using a longer column can improve the resolution between your conjugated protein and the free dye.

    • Sample Volume: The volume of the sample loaded onto the column should ideally be no more than 5-10% of the total column volume to achieve good resolution.[11] Overloading the column will lead to peak broadening and poor separation.

  • Non-specific Interactions:

    • Hydrophobic Interactions: Some dyes can have hydrophobic interactions with the chromatography resin, leading to tailing and co-elution with the protein peak. Ensure your elution buffer has an appropriate ionic strength (e.g., PBS) to minimize such interactions.

  • Dialysis-Related Issues:

    • Insufficient Dialysis Time/Volume: Dialysis relies on the establishment of an equilibrium. For effective removal of the free dye, you need to use a large volume of dialysis buffer (at least 100-fold the sample volume) and perform several buffer changes over a 24-48 hour period.

    • Incorrect MWCO: Ensure the Molecular Weight Cut-Off of your dialysis membrane is appropriate. For a protein of 50 kDa and a dye of ~0.6 kDa, a 10 kDa MWCO membrane is a safe choice.

Purification Parameter Comparison

Purification MethodKey ParameterRecommended Value/ProcedureRationale
Size-Exclusion Chromatography Resin TypeSephadex G-25 or equivalentSeparates molecules with MW > 5,000 from smaller molecules.[10]
Sample Volume< 5-10% of Total Column VolumePrevents column overloading and ensures optimal peak resolution.[11]
Column LengthLonger columns provide better resolution.Increases the path length for separation.[11]
Flow RateSlower flow rates can improve resolution.Allows more time for molecules to interact with the resin pores.[11]
Dialysis MWCO of MembraneAt least 10-20x the MW of the dyeEnsures retention of the conjugate while allowing the free dye to pass through.
Buffer Volume>100x the sample volumeCreates a large concentration gradient to drive diffusion of the free dye.[4]
Buffer Changes2-3 changes over 24-48 hoursMaintains a steep concentration gradient for efficient removal.[12]

Experimental Protocols

Protocol 1: Purification by Gravity-Flow Size-Exclusion Chromatography

This protocol is suitable for purifying gram-scale quantities of labeled protein.

Materials:

  • Size-exclusion resin (e.g., Sephadex G-25)

  • Chromatography column

  • Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Fraction collection tubes

Procedure:

  • Prepare the Column:

    • Swell the size-exclusion resin in the Elution Buffer according to the manufacturer's instructions.

    • Pour the swollen resin into the chromatography column, allowing it to pack under gravity.

    • Equilibrate the packed column by washing with at least 3-5 column volumes of Elution Buffer.[6]

  • Load the Sample:

    • Allow the buffer to drain until it is level with the top of the resin bed.

    • Carefully apply the conjugation reaction mixture to the top of the resin. The sample volume should not exceed 10% of the column volume.[11]

  • Elute the Conjugate:

    • Once the sample has entered the resin bed, gently add Elution Buffer to the top of the column.

    • Maintain a constant flow of buffer and begin collecting fractions.

    • The first colored band to elute is the protein-dye conjugate.[6] The second, slower-moving colored band is the free dye.

  • Analyze Fractions:

    • Monitor the fractions by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the Sulforhodamine dye (~588 nm).

    • Pool the fractions containing the purified conjugate.

Workflow for Size-Exclusion Chromatography

start Start: Conjugation Reaction Mixture prepare_column Prepare & Equilibrate SEC Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Buffer & Collect Fractions load_sample->elute analyze Analyze Fractions (A280 & A588) elute->analyze fraction1 Fraction 1: Purified Conjugate (Protein + Dye) elute->fraction1 Early Fractions fraction2 Fraction 2: Free Dye elute->fraction2 Late Fractions pool Pool Fractions of Purified Conjugate analyze->pool

Caption: Workflow for purification using size-exclusion chromatography.

Protocol 2: Purification by Dialysis

This protocol is a simple method for removing unreacted dye, particularly for larger sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Prepare the Dialysis Membrane:

    • Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This often involves rinsing with water to remove any preservatives.

  • Load the Sample:

    • Pipette the conjugation reaction mixture into the dialysis bag/cassette and seal securely, leaving some headspace to allow for potential sample dilution.

  • Perform Dialysis:

    • Place the sealed bag/cassette into a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 100 times the sample volume).

    • Stir the buffer gently on a stir plate.[12]

    • Allow dialysis to proceed for at least 4 hours, or overnight.

  • Buffer Exchange:

    • Change the Dialysis Buffer at least 2-3 times over a 24-48 hour period to ensure complete removal of the free dye.

  • Recover the Sample:

    • Carefully remove the dialysis bag/cassette from the buffer and recover the purified conjugate.

References

  • BioProcess International. (2014). Size-Exclusion Chromatography for Preparative Purification of Biomolecules. Retrieved from [Link]

  • Arakawa, T., et al. (2018). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical Sciences, 107(10), 2541-2554.
  • ATTO-TEC GmbH. (2011). ATTO Labeling Procedures. Retrieved from [Link]

  • Stange, J., et al. (1993). Dialysis against a recycled albumin solution enables the removal of albumin-bound toxins. Artificial Organs, 17(9), 809-813.
  • Cytiva. (2024). Fundamentals of size exclusion chromatography. Retrieved from [Link]

  • King, J. F., et al. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(3), 356-366.
  • ResearchGate. (2018). How to remove non conjugated Rhodamine B dye from antibody by membrane dialysis?. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • Wang, Y., et al. (2023). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). Scientific Reports, 13(1), 8963.
  • Wikipedia. (n.d.). Dialysis (chemistry). Retrieved from [Link]

  • Hughes, C. S., et al. (2024). Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv.
  • ResearchGate. (2014). How do we remove free dye from a fluorescent labelled peptide?. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2009). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Journal of Heterocyclic Chemistry, 46(6), 1165-1170.
  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Sino Biological. (n.d.). Flow Cytometry (FACS) Troubleshooting Guide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Flow Cytometry Troubleshooting Tip. Retrieved from [Link]

  • Lopatkin, A. J., et al. (2023). A Streamlined Approach for Fluorescence Labelling of Low-Copy-Number Plasmids for Determination of Conjugation Frequency by Flow Cytometry. International Journal of Molecular Sciences, 24(7), 6393.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Malmedy, F., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)
  • Page, M. I., et al. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 73(11), 4153-4158.
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
  • Barth, A., et al. (2022).
  • Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from [Link]

  • Kiefer, C., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au.
  • Coligan, J. E., et al. (2001). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Immunology.
  • Gruntz, G., et al. (2022). Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins. Organic & Biomolecular Chemistry, 20(11), 2235-2240.
  • Stephan, A. (2012). Fluorescent labeling and modification of proteins. Journal of Biological Chemistry, 287(40), 33291-33298.
  • G-Biosciences. (2025). The Protein Man's Blog | Sulforhodamine B (SRB) Assay. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Bioconjugation: A Comparative Guide to Sulforhodamine Q 5-Acid Fluoride and Texas Red (Sulforhodamine 101 Acid Chloride)

For decades, the functionalization of proteins, antibodies, and nucleic acids with fluorescent probes has relied heavily on amine-reactive chemistries. Among red-emitting fluorophores, Texas Red (Sulforhodamine 101 acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the functionalization of proteins, antibodies, and nucleic acids with fluorescent probes has relied heavily on amine-reactive chemistries. Among red-emitting fluorophores, Texas Red (Sulforhodamine 101 acid chloride) has long been the gold standard for its exceptional brightness and photostability. However, its sulfonyl chloride reactive group presents significant kinetic challenges on the benchtop.

Recently, Sulforhodamine Q 5-acid fluoride has emerged as a structurally sophisticated alternative. By replacing the highly labile chloride leaving group with a fluoride, this reagent fundamentally alters the kinetics of bioconjugation. This guide objectively compares the mechanistic performance, photophysical properties, and experimental workflows of these two fluorophores to help researchers optimize their labeling strategies.

Mechanistic Causality: The Hydrolysis vs. Amidation Race

The core difference between these two reagents lies in the chemical physics of their reactive handles. When labeling lysine residues on a protein, the reaction must typically be performed in an aqueous buffer at a slightly basic pH (8.3–9.0) to ensure the primary amines are deprotonated and nucleophilic.

The Texas Red Dilemma (Acid Chloride)

Texas Red utilizes a sulfonyl chloride group. While highly electrophilic and reactive toward amines, the S-Cl bond is highly susceptible to attack by water. In a standard pH 8.3 bicarbonate buffer, dilute Texas Red sulfonyl chloride is entirely hydrolyzed into an unreactive sulfonic acid within 2 to 3 minutes . This rapid degradation forces researchers to use large molar excesses of the dye, conduct reactions at near-freezing temperatures, and risk high levels of non-covalent background binding from the hydrolyzed byproducts.

The Acid Fluoride Advantage

Sulforhodamine Q 5-acid fluoride utilizes an acid fluoride (acyl/sulfonyl fluoride) handle. According to Hard-Soft Acid-Base (HSAB) theory and bond dissociation energetics, the C-F (or S-F) bond is significantly stronger than its chloride counterpart. Acid fluorides exhibit remarkable kinetic stability in water because water (a weak nucleophile) cannot easily overcome the activation energy required to break the strong fluoride bond . However, when a strong nucleophile like a primary amine is present, it rapidly attacks the electrophilic center, ejecting the fluoride ion and forming a highly stable amide or sulfonamide linkage . This allows for near-quantitative labeling without the rapid hydrolytic degradation seen in acid chlorides.

Reactivity cluster_0 Texas Red (Acid Chloride) cluster_1 Sulforhodamine Q (Acid Fluoride) TR Dye-SO2Cl TR_Conj Sulfonamide (Target) TR->TR_Conj Amidation TR_Waste Sulfonic Acid (Waste) TR->TR_Waste Hydrolysis (<3 min) TR_Amine Primary Amine TR_Amine->TR_Conj TR_H2O H2O (pH 8.5) TR_H2O->TR_Waste SQ Dye-COF / SO2F SQ_Conj Amide/Sulfonamide (Target) SQ->SQ_Conj Amidation SQ_Waste Hydrolyzed Dye (Waste) SQ->SQ_Waste Hydrolysis (Very Slow) SQ_Amine Primary Amine SQ_Amine->SQ_Conj SQ_H2O H2O (pH 8.5) SQ_H2O->SQ_Waste

Kinetic pathways comparing the rapid hydrolysis of acid chlorides vs. the stability of acid fluorides.

Photophysical & Chemical Properties Comparison

While both dyes belong to the rhodamine family and offer excellent photostability (resistance to photobleaching), their spectral profiles and benchtop stability differ.

PropertySulforhodamine 101 Acid Chloride (Texas Red)Sulforhodamine Q 5-Acid Fluoride
Reactive Group Sulfonyl Chloride (-SO₂Cl)Acid Fluoride (-COF / -SO₂F)
Target Functional Group Primary Amines (Aliphatic)Primary Amines (Aliphatic)
Aqueous Stability (pH 8.5) Very Low (t½ < 3 minutes)High (Stable for hours)
Excitation Max (λex) ~595 nm~535–550 nm
Emission Max (λem) ~615 nm~555–570 nm
Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹
Recommended Molar Excess 10× to 20× (due to rapid loss)3× to 5× (highly efficient)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By calculating the Degree of Labeling (DOL) at the end of the workflow, researchers can quantitatively confirm the success of the conjugation.

Workflow: Protein Labeling via Amine Modification

Reagents Needed:

  • Target Protein (e.g., IgG antibody, 2–10 mg/mL)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3–8.5, strictly amine-free)

  • Anhydrous DMSO or DMF (High purity, sealed under argon)

  • Desalting columns (e.g., Sephadex G-25 or equivalent)

Protocol Step1 1. Protein Preparation Dialyze into 0.1M NaHCO3 (pH 8.5) Step3 3. Conjugation Reaction Mix and incubate (Protect from light) Step1->Step3 Step2 2. Dye Reconstitution Dissolve dye in Anhydrous DMSO (10 mg/mL) Step2->Step3 Step4 4. SEC Purification Elute through G-25 column to remove free dye Step3->Step4 Step5 5. Spectrophotometry Measure Absorbance at 280nm and Dye λmax Step4->Step5 Step6 6. DOL Calculation Validate labeling efficiency Step5->Step6

Standard bioconjugation workflow for amine-reactive fluorophores.

Step-by-Step Methodology

Step 1: Protein Preparation Ensure the protein is in an amine-free buffer (avoid Tris or glycine). If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate (pH 8.3) using a dialysis cassette or spin column.

Step 2: Dye Reconstitution (Critical Step)

  • For Texas Red: Reconstitute the dye in anhydrous DMSO immediately before use. Do not store the reconstituted dye, as any trace moisture in the DMSO will destroy the sulfonyl chloride group .

  • For Sulforhodamine Q 5-Acid Fluoride: Reconstitute in anhydrous DMSO. While more stable, it is still best practice to use it promptly.

Step 3: The Conjugation Reaction

  • Texas Red: Add a 10–15 molar excess of the dye to the protein solution dropwise while stirring. Incubate on ice for 1 hour to slow the competing hydrolysis reaction.

  • Sulforhodamine Q 5-Acid Fluoride: Add a 3–5 molar excess of the dye. Incubate at room temperature for 1–2 hours. The stability of the acid fluoride allows for lower equivalents and higher temperatures, driving the amidation to completion.

Step 4: Purification Separate the unreacted dye from the labeled protein using Size Exclusion Chromatography (SEC). Equilibrate a G-25 column with PBS (pH 7.4). Load the reaction mixture and collect the first colored band to elute (the protein-dye conjugate). The slower-moving band is the free dye.

Step 5: Validation (Calculating Degree of Labeling) A self-validating protocol must prove the dye covalently attached to the protein. Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the dye's maximum absorbance wavelength ( Adye​ ).

Calculate the DOL using the following formula:

DOL=εdye​×(A280​−(Adye​×CF))Adye​×Mprotein​​

(Where Mprotein​ is the molecular weight of the protein, εdye​ is the extinction coefficient of the dye, and CF is the correction factor for the dye's absorbance at 280 nm).

Expected Results: An optimal DOL for an IgG antibody is typically between 2.0 and 4.0. Because of its hydrolytic stability, Sulforhodamine Q 5-acid fluoride routinely achieves target DOLs with significantly less starting material, whereas Texas Red often requires empirical optimization to overcome hydrolysis losses.

Conclusion

While Texas Red remains a historically significant and highly fluorescent probe, the inherent instability of its sulfonyl chloride reactive group introduces experimental variability and necessitates wasteful reagent excesses. Sulforhodamine Q 5-acid fluoride represents a rational chemical evolution. By leveraging the high bond dissociation energy of the fluoride leaving group, it effectively pauses aqueous hydrolysis while maintaining rapid reactivity toward target amines. For researchers prioritizing reproducibility, reagent economy, and precise control over the Degree of Labeling, acid fluoride derivatives offer a superior bioconjugation platform.

References
  • Peña-Cabrera, E., et al. (2016). Electrophilic, Activation-Free Fluorogenic Reagent for Labeling Bioactive Amines. Bioconjugate Chemistry, 27(6), 1428–1433. ACS Publications. Retrieved April 4, 2026, from[Link]

  • Wang, Y., et al. (2021). Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling. Chemical Science, 12, 10483-10490. Royal Society of Chemistry. Retrieved April 4, 2026, from[Link]

  • Romieu, A., et al. (2017). Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. National Center for Biotechnology Information (PMC). Retrieved April 4, 2026, from[Link]

Comparative

Advanced Bioconjugation: A Comparative Guide to Sulforhodamine Q 5-Acid Fluoride vs. NHS Ester Reactivity

For decades, N-hydroxysuccinimide (NHS) esters have been the default choice for labeling primary amines on proteins, peptides, and antibodies. However, when working with premium, high-performance fluorophores like Sulfor...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, N-hydroxysuccinimide (NHS) esters have been the default choice for labeling primary amines on proteins, peptides, and antibodies. However, when working with premium, high-performance fluorophores like Sulforhodamine Q (SRQ)—a highly photostable, red-emitting xanthene dye—researchers frequently encounter the limitations of NHS ester chemistry, primarily rapid aqueous hydrolysis.

Recent advancements in bioconjugation have introduced acid fluorides as a superior alternative. This guide provides an in-depth, objective comparison of Sulforhodamine Q 5-acid fluoride and its NHS ester counterpart, dissecting the mechanistic causality behind their reactivity rates and providing a self-validating protocol for optimal labeling.

Mechanistic Causality: Why Acid Fluorides Outperform NHS Esters

To understand the difference in reactivity, we must examine the competing kinetic pathways present in any aqueous bioconjugation reaction: aminolysis (the desired amide bond formation) versus hydrolysis (the destruction of the reactive group by water).

The NHS Ester Limitation

NHS esters are highly susceptible to hydrolysis in standard biological buffers (e.g., PBS). The pseudo-first-order hydrolysis constant for typical NHS esters is approximately k1​=7.70×10−5 s−1 , which translates to a half-life ( t1/2​ ) of just 150 minutes 1. Because the dye degrades as the reaction proceeds, researchers are forced to use a massive molar excess (often 10x to 20x) to achieve a sufficient Degree of Labeling (DoL). This excess increases the risk of off-target labeling, protein aggregation, and background fluorescence.

The Acid Fluoride Advantage

Unlike acid chlorides, which are violently reactive and hydrolyze instantly in water, acid fluorides strike an optimal thermodynamic balance. The strong C–F bond is remarkably resistant to spontaneous nucleophilic attack by water, meaning Sulforhodamine Q 5-acid fluoride suffers almost zero baseline degradation in aqueous buffers. However, when presented with a strong nucleophile like the ϵ -amino group of a lysine residue, the fluoride ion acts as an excellent leaving group. This divergent reactivity profile allows acid fluorides to achieve faster, more efficient acylation of lysine residues compared to classical NHS strategies 1. This efficiency has been proven in complex applications, such as the conjugation of Sulforhodamine Q 5-acid fluoride to lipoteichoic acid (LTA) for cellular trafficking studies 2.

Pathway Visualization

Bioconjugation cluster_AF Acid Fluoride Pathway cluster_NHS NHS Ester Pathway Protein Target Protein (Lysine -NH₂) Fast Fast Aminolysis Protein->Fast Slow Slower Aminolysis Protein->Slow SRQ_AF Sulforhodamine Q 5-Acid Fluoride SRQ_AF->Fast Conjugate SRQ-Protein Conjugate (Stable Amide Bond) Fast->Conjugate Rapid Kinetics SRQ_NHS Sulforhodamine Q NHS Ester SRQ_NHS->Slow Hydrolysis Hydrolyzed Dye SRQ_NHS->Hydrolysis Competing Hydrolysis Slow->Conjugate Moderate Kinetics

Reaction pathways comparing SRQ 5-Acid Fluoride and NHS Ester conjugation kinetics.

Quantitative Data Presentation

The following table summarizes the operational and kinetic differences between the two reactive formats, demonstrating why acid fluorides are increasingly preferred for high-value protein targets.

ParameterSulforhodamine Q 5-Acid FluorideSulforhodamine Q NHS Ester
Reactive Leaving Group -COF (Fluoride)-CO-NHS (N-hydroxysuccinimide)
Amine Reactivity Rate Very High (Rapid acylation)Moderate (Slower acylation)
Aqueous Stability Highly stable (Minimal degradation)Prone to hydrolysis ( t1/2​≈150 min)
Optimal Labeling pH 7.5 – 8.58.0 – 9.0
Required Molar Excess 2x – 5x10x – 20x
Storage Stability (-20°C) > 12 months (Solid state, stable)3 – 6 months (Highly moisture sensitive)

Experimental Protocol: Self-Validating Bioconjugation Workflow

This methodology outlines the parallel conjugation of a model monoclonal antibody (IgG) with both SRQ 5-Acid Fluoride and SRQ NHS Ester. It is designed as a self-validating system , ensuring that the researcher can confirm the success or failure of the reaction at critical checkpoints.

Step 1: Protein Preparation & Buffer Exchange
  • Action: Buffer exchange 1 mg of IgG into 0.1 M Sodium Bicarbonate buffer (pH 8.3) using a 10 kDa MWCO centrifugal filter. Verify the final protein concentration via A280 measurement.

  • Causality: Amine-reactive dyes require the ϵ -amino groups of lysine residues to be deprotonated to act as nucleophiles. At pH 8.3, a sufficient fraction of lysines (pKa ~10.5) are unprotonated. Crucial: Tris or glycine buffers must be strictly avoided, as their primary amines will competitively quench the dye.

Step 2: Dye Preparation
  • Action: Reconstitute SRQ 5-Acid Fluoride and SRQ NHS Ester in anhydrous DMSO to a 10 mM stock concentration immediately before use.

  • Causality: While acid fluorides are stable in water, storing them in anhydrous DMSO prevents any baseline degradation during storage. NHS esters absolutely require anhydrous conditions to prevent rapid hydrolysis before they even reach the protein.

Step 3: Conjugation Reaction
  • Action: Add a 4-fold molar excess of SRQ 5-Acid Fluoride to one IgG aliquot, and a 12-fold molar excess of SRQ NHS Ester to the second. Incubate both at room temperature for 1 hour in the dark with gentle agitation.

  • Causality: The acid fluoride requires a significantly lower molar excess due to its higher coupling efficiency and resistance to aqueous hydrolysis. The NHS ester requires a higher excess to mathematically compensate for the dye molecules lost to water hydrolysis during the 1-hour incubation.

Step 4: Purification (Visual Validation Checkpoint)
  • Action: Pass the reaction mixtures through a Sephadex G-25 size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4).

  • Self-Validation: As the mixture moves through the resin, you must observe two distinct colored bands. The fast-moving band is the labeled SRQ-IgG conjugate; the slow-moving band retained at the top is the unreacted/hydrolyzed free dye. If only one continuous band is visible, the conjugation failed (likely due to degraded dye or incorrect buffer pH).

Step 5: Degree of Labeling (DoL) Quantification
  • Action: Measure the absorbance of the purified conjugates at 280 nm (protein peak) and 575 nm (SRQ peak). Calculate the DoL using the Beer-Lambert law.

  • Formula: DoL=(A280​−(A575​×CF))×ϵdye​A575​×ϵprotein​​

    (Where CF is the correction factor for SRQ absorbance at 280 nm).

  • Self-Validation: A successful reaction yields a DoL of 3–5. If DoL < 2, the reaction was inefficient. If DoL > 6, over-labeling occurred, which will lead to fluorophore self-quenching and potential antibody precipitation. The Acid Fluoride reaction typically achieves the optimal 3–5 DoL range with a fraction of the dye input required by the NHS ester.

References

  • Kielland, N., et al. "Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy | Bioconjugate Chemistry - ACS Publications." ACS Publications.[Link]

  • Nilsen, N., et al. "Cellular trafficking of lipoteichoic acid and Toll-like receptor 2 in relation to signaling; role of CD14 and CD36 - PMC." National Institutes of Health.[Link]

Sources

Validation

A Head-to-Head Comparison for Immunofluorescence: Alexa Fluor™ 594 vs. The Sulforhodamine Family (Texas Red®)

A Guide for Researchers, Scientists, and Drug Development Professionals in Fluorophore Selection for High-Fidelity Immunofluorescence Imaging. For researchers leveraging the precision of immunofluorescence (IF), the choi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals in Fluorophore Selection for High-Fidelity Immunofluorescence Imaging.

For researchers leveraging the precision of immunofluorescence (IF), the choice of fluorophore is a critical decision that directly impacts experimental success. This guide provides an in-depth, data-driven comparison between two popular red-emitting fluorophores: Alexa Fluor™ 594 and the sulforhodamine-derived Texas Red®.

A point of clarification: the query "Sulforhodamine B 5-acid fluoride" does not correspond to a conventional reactive dye for antibody conjugation. It is likely a reference to the broader family of sulforhodamine dyes, of which Sulforhodamine 101 acid chloride, commercially known as Texas Red®, is the most prominent member for immunolabeling.[1][2] Therefore, this guide will focus on comparing the widely adopted Alexa Fluor™ 594 with the Texas Red® family of dyes.

At a Glance: Key Performance Metrics

A direct comparison of the photophysical properties of Alexa Fluor™ 594 and Texas Red® reveals significant differences in their potential performance in immunofluorescence applications.

PropertyAlexa Fluor™ 594Texas Red®Advantage
Excitation Max (nm) ~590[3]~596[4]Minor difference; both are well-suited for 594 nm laser lines.[5]
Emission Max (nm) ~617[3]~615[4][]Minor difference; both emit in the red spectrum.
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~73,000[3]~85,000[1][4]Texas Red®
Quantum Yield (Φ) ~0.66[3][7]~0.93[4][8]Texas Red®
Calculated Brightness (ε x Φ) ~48,180[9]~79,050[9]Texas Red®
Photostability High[3][7][10]Moderate[9]Alexa Fluor™ 594
pH Sensitivity Low[3][11][12]ModerateAlexa Fluor™ 594
Water Solubility High[13][14]Moderate[5]Alexa Fluor™ 594

Deep Dive: Performance in Practice

While Texas Red® appears brighter based on its calculated quantum yield and extinction coefficient, the practical performance of a fluorophore in immunofluorescence is a more complex picture.

Brightness and Photostability: A Critical Trade-Off

Texas Red® boasts a higher intrinsic brightness, which can be advantageous for detecting abundant antigens.[9] However, this comes at the cost of moderate photostability.[9] During prolonged exposure to excitation light, as is common in confocal microscopy and z-stack acquisition, Texas Red® conjugates are more susceptible to photobleaching, leading to a diminished signal over time.

Alexa Fluor™ 594 , on the other hand, is engineered for superior photostability.[7][10][13] This robustness allows for longer imaging sessions and the capture of high-resolution images with minimal signal loss, which is crucial for the detection of low-abundance targets.[7] While its calculated brightness is lower than that of Texas Red®, its resistance to photobleaching often results in a more reliable and reproducible signal in demanding imaging applications.[10]

Solubility and Non-Specific Binding

A key advantage of the Alexa Fluor™ series is their high water solubility, a result of sulfonation.[13][14] This property makes Alexa Fluor™ 594 conjugates less prone to aggregation and precipitation, which can be a source of background noise and non-specific staining.[14] In contrast, the original Texas Red® formulation (sulfonyl chloride) is known for its lower water solubility, which can complicate conjugation protocols and potentially lead to higher background staining.[5][14] To address this, derivatives like Texas Red®-X have been developed with an added spacer to improve solubility and conjugation efficiency.[5][15]

pH Sensitivity

The fluorescence of Alexa Fluor™ 594 is stable over a wide pH range (pH 4-10), ensuring consistent signal intensity even with slight variations in buffer conditions.[11][12] Rhodamine-based dyes like Texas Red® can exhibit some pH sensitivity, which could potentially impact the reproducibility of results if buffer pH is not strictly controlled.

Experimental Workflow and Protocols

The following sections outline a generalized workflow for immunofluorescence, applicable to both Alexa Fluor™ 594 and Texas Red® conjugated secondary antibodies, along with a protocol for antibody conjugation.

Immunofluorescence Staining Workflow

The process of immunofluorescence staining involves several key steps, from sample preparation to imaging.

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps prep Cell Seeding / Tissue Sectioning fix Fixation (e.g., 4% PFA) prep->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA or Serum) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation (Alexa Fluor 594 or Texas Red) primary_ab->secondary_ab wash Washing Steps secondary_ab->wash counterstain Counterstain (e.g., DAPI) wash->counterstain mount Mounting with Antifade counterstain->mount imaging imaging mount->imaging Imaging

Figure 1. A generalized workflow for indirect immunofluorescence staining.

General Protocol for Indirect Immunofluorescence

This protocol provides a starting point for staining cells or tissue sections. Optimization may be required for specific targets and sample types.[16][17]

  • Sample Preparation:

    • For cultured cells, grow on sterile coverslips. For tissues, prepare cryostat or paraffin-embedded sections.[16]

    • Wash samples gently with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes if the target antigen is intracellular.[]

    • Wash three times with PBS.

  • Blocking:

    • Incubate the sample with a blocking solution (e.g., 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.[]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking solution.

    • Incubate the sample with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[17]

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor™ 594 or Goat anti-Mouse IgG Texas Red®) in the blocking solution. A typical dilution is 1:500 to 1:1000.[18]

    • Incubate the sample with the diluted secondary antibody for 1 hour at room temperature, protected from light.[17]

    • Wash three times with PBS, ensuring the final washes are thorough to reduce background.

  • Counterstaining and Mounting:

    • (Optional) Incubate with a nuclear counterstain like DAPI for 5-10 minutes.[]

    • Wash with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Antibody Conjugation: A Simplified Overview

For researchers wishing to create their own primary antibody conjugates, both Alexa Fluor™ 594 and Texas Red® are available as reactive dyes, most commonly as N-hydroxysuccinimide (NHS) esters that react with primary amines on the antibody.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification ab_prep Prepare Antibody (1-2 mg/mL in amine-free buffer, pH 8.3-8.5) reaction Combine Antibody and Dye (Incubate for 1 hour at RT, protected from light) ab_prep->reaction dye_prep Prepare Reactive Dye (dissolve in DMSO) dye_prep->reaction purification Purify Conjugate (e.g., spin column chromatography) reaction->purification final_product Labeled Antibody purification->final_product Characterize & Store

Figure 2. Simplified workflow for antibody conjugation using NHS esters.

Commercially available kits for both Alexa Fluor™ 594 and Texas Red® offer streamlined protocols and all the necessary reagents for efficient and reproducible antibody labeling.[19][20][21][22]

Conclusion and Recommendations

The choice between Alexa Fluor™ 594 and Texas Red® depends on the specific demands of the immunofluorescence experiment.

  • Choose Alexa Fluor™ 594 when:

    • High photostability is critical: For confocal microscopy, 3D imaging (z-stacks), and long-term time-lapse experiments.

    • Detecting low-abundance targets: The high signal-to-noise ratio and resistance to photobleaching make it ideal for sensitive detection.[7]

    • Reproducibility is paramount: Its pH insensitivity and high solubility contribute to more consistent results.[11][14]

  • Consider Texas Red® when:

    • The target antigen is highly expressed: Its intrinsic brightness can provide a strong initial signal.

    • Imaging is brief and photobleaching is not a major concern.

    • Working with established protocols that have been optimized for Texas Red®.

For most modern immunofluorescence applications, particularly those involving quantitative analysis and high-resolution imaging, Alexa Fluor™ 594 is the superior choice due to its exceptional photostability, high water solubility, and pH insensitivity, which collectively contribute to brighter, more stable signals and a higher signal-to-noise ratio.[10][13][14]

References

  • FluoroFinder. (n.d.). Texas Red Dye Profile. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

  • FluoroFinder. (n.d.). Alexa Fluor 594 Dye Profile. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Alexa Fluor® Dyes - Simply the Best and Brightest. Retrieved from [Link]

  • Dianova. (n.d.). Fluorescent Dyes for Secondary Antibodies. Retrieved from [Link]

  • Dianova. (n.d.). Selection of Fluorophores for Immunofluorescent Staining. Retrieved from [Link]

  • Reddit. (2011, December 7). Which fluorochrome should I use for immunofluorescence? r/biology. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Immunofluorescence (IF) Protocol. Retrieved from [Link]

  • Titus, J. A., Haugland, R., Sharrow, S. O., & Segal, D. M. (1982). Texas Red, a new photo-stable fluorescent marker for microscopy. Journal of Immunological Methods, 50(2), 193-204.
  • Superior BioDiagnostics. (n.d.). Immunofluorescence Staining Protocol: Step-By-Step Guide. Retrieved from [Link]

  • Panchuk-Voloshina, N., Haugland, R. P., Bishop-Stewart, J., Bhalgat, M. K., Millard, P. J., Mao, F., & Leung, W. Y. (1999). Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188.
  • Wikipedia. (n.d.). Texas Red. Retrieved from [Link]

  • Nanoprobes. (2009, September). ALEXA FLUOR® 594 FLUORONANOGOLD™**. Retrieved from [Link]

  • Reardan, D. T., Meares, C. F., Goodwin, D. A., McTigue, M., David, G. S., Stone, M. R., ... & Leung, S. O. (1985). Sulfhydryl site-specific cross-linking and labeling of monoclonal antibodies by a fluorescent equilibrium transfer alkylation cross-link reagent.
  • Yin, C., He, H., & Zhou, J. (2012). Sulforhodamine B restaining as a whole-cell label allows visualizing one more fluorochrome and its application in assaying protein nucleocytoplasmic distribution. Cytometry Part A, 81(6), 532-540.
  • Cavazos-Elizondo, D., & Aguirre-Soto, A. (2022).
  • McNamara, G. (n.d.). Fluorophore Table. Retrieved from [Link]

  • Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes. Retrieved from [Link]

  • van der Loos, C. M., Volkers, H. H., & van den Oord, J. J. (2012). Double immunofluorescent staining of rat macrophages in formalin-fixed paraffin-embedded tissue using two monoclonal mouse antibodies. Journal of Histochemistry & Cytochemistry, 60(2), 113-120.
  • Wikipedia. (n.d.). Sulforhodamine B. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulforhodamine B – Knowledge and References. Retrieved from [Link]

  • Labinsights. (2024, August 29). Characteristics and Applications of Texas Red Fluorescent Dyes. Retrieved from [Link]

  • Crissman, H. A., & Steinkamp, J. A. (1982). Flow cytometric applications of Sulforhodamine 101 as a fluorescent stain for total cellular protein. Cytometry, 3(2), 84-90.

Sources

Comparative

Quantifying degree of labeling (DOL) for Sulforhodamine Q 5-acid fluoride conjugates

Precision Bioconjugation: Quantifying the Degree of Labeling (DOL) for Sulforhodamine Q 5-Acid Fluoride Conjugates In the development of fluorescent bioconjugates for flow cytometry, immunofluorescence, and molecular ima...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Bioconjugation: Quantifying the Degree of Labeling (DOL) for Sulforhodamine Q 5-Acid Fluoride Conjugates

In the development of fluorescent bioconjugates for flow cytometry, immunofluorescence, and molecular imaging, the Degree of Labeling (DOL)—the average number of dye molecules covalently attached to a single protein—is a critical quality attribute. An optimal DOL ensures maximum fluorescence output. Conversely, under-labeling yields poor assay sensitivity, while over-labeling leads to fluorophore self-quenching, steric hindrance of the protein’s binding sites, and reduced aqueous solubility[1].

Historically, N-hydroxysuccinimide (NHS) esters have been the default reagents for lysine-amine conjugation. However, Sulforhodamine Q 5-acid fluoride (SRQ-5-AF) represents a significant methodological upgrade. This guide objectively compares the performance of acid fluorides against traditional NHS esters and provides a self-validating, step-by-step protocol for conjugating and quantifying the DOL of SRQ-5-AF.

Mechanistic Superiority: Acid Fluoride vs. NHS Ester

The primary challenge in bioconjugation is the competition between the desired amidation reaction (dye reacting with protein amines) and spontaneous hydrolysis (dye reacting with water).

The Causality of Acid Fluoride Stability: NHS esters are highly susceptible to rapid hydrolysis in aqueous buffers (like PBS), which severely limits their effective concentration during the labeling reaction. Acid fluorides, however, exhibit a unique "Goldilocks" reactivity profile. Because fluoride is a relatively poor leaving group in water compared to other halides, the acyl fluoride moiety is remarkably stable against spontaneous aqueous hydrolysis. Yet, when presented with a strong nucleophile—such as the deprotonated ε -amino group of a lysine residue—the acylation reaction proceeds rapidly and irreversibly.

Comparative studies demonstrate that acyl fluorides achieve significantly higher conjugation efficacies than their corresponding NHS esters. In standardized physiological buffer conditions, acyl fluorides have demonstrated up to 72% conjugation efficacy , compared to merely 49% for equivalent NHS esters [2]. This translates to better control over the final DOL and less wasted reagent.

Workflow cluster_AF Acid Fluoride Pathway cluster_NHS NHS Ester Pathway P1 Native Protein (Lysine Amines) AF SRQ 5-Acid Fluoride P1->AF NHS SRQ NHS Ester P1->NHS AF_R High Stability / Fast Acylation AF->AF_R Conj Dye-Protein Conjugate AF_R->Conj Superior Yield NHS_R Rapid Hydrolysis / Slower Acylation NHS->NHS_R NHS_R->Conj Lower Yield Pur Size Exclusion Chromatography (Remove Free Dye) Conj->Pur Quant UV-Vis Spectroscopy Calculate DOL Pur->Quant

Comparative workflow of amine-reactive conjugation and downstream DOL quantification.

Table 1: Performance Comparison for Amine-Reactive Dyes
ParameterSulforhodamine Q 5-Acid FluorideSulforhodamine Q NHS Ester
Aqueous Stability (Hydrolysis t1/2​ ) High (Hours to Days)Low (Minutes to Hours)
Conjugation Efficacy (Yield) ~70 - 75%[2]~45 - 50%[2]
Optimal pH Range 7.2 - 8.58.0 - 9.0
Risk of Over-labeling Moderate (Requires precise stoichiometry)Low (Self-limiting due to hydrolysis)

Self-Validating Experimental Protocol

To ensure accurate DOL quantification, the bioconjugation workflow must be executed as a self-validating system. Any residual free dye will artificially inflate the absorbance readings, invalidating the DOL calculation[1].

Step 1: Protein Preparation & Buffer Exchange

  • Action: Dialyze or desalt the target protein (e.g., IgG) into 1X PBS, pH 8.0.

  • Causality: The ε -amino groups of lysine have a pKa of ~10.5. A slightly basic pH ensures a sufficient sub-population of amines are deprotonated (nucleophilic) to attack the acid fluoride. Crucially, the buffer must be free of primary amines (e.g., Tris, glycine), which would competitively consume the SRQ-5-AF reagent.

Step 2: Conjugation Reaction

  • Action: Dissolve SRQ-5-AF in anhydrous DMSO to a concentration of 10 mg/mL. Add the dye to the protein solution at a 5:1 to 10:1 molar excess (Dye:Protein). Incubate for 1 hour at room temperature in the dark.

  • Causality: While acid fluorides are stable in water, storing the stock in anhydrous DMSO prevents premature degradation. The 10:1 molar excess drives the reaction forward to achieve an optimal target DOL of 3 to 6 for antibodies[3].

Step 3: Purification (The Validation Step)

  • Action: Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS.

  • Validation: Collect fractions and measure absorbance. The protein-dye conjugate will elute first (in the void volume), followed by a clearly separated band of free dye. Self-Validation Check: Run a sample of the purified conjugate on a Thin Layer Chromatography (TLC) plate alongside free SRQ-5-AF. If the conjugate spot remains at the baseline and no migrating free dye is visible, the sample is validated for DOL quantification.

The Mathematics of DOL Quantification

The determination of the DOL relies on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species[4].

Because fluorescent dyes absorb UV light at 280 nm (the wavelength used to quantify protein concentration via aromatic amino acids), the protein's absorbance reading must be corrected. Failing to apply the Correction Factor ( CF280​ ) will result in an overestimation of protein concentration and an underestimation of the DOL[5].

Table 2: Photophysical Constants for DOL Calculation
ParameterValueDescription
λmax​ (SRQ) ~600 nmWavelength of maximum dye absorbance.
εdye​ (SRQ) 90,000 M −1 cm −1 Molar extinction coefficient of the dye at λmax​ .
CF280​ (SRQ) 0.15Correction factor for dye absorbance at 280 nm.
εprotein​ (IgG) 210,000 M −1 cm −1 Molar extinction coefficient of a typical IgG antibody[4].
Step-by-Step Calculation:
  • Measure Absorbance: Blank the UV-Vis spectrophotometer with PBS. Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the dye's maximum absorbance wavelength ( Amax​ , ~600 nm for SRQ). Note: If Amax​>1.5 , dilute the sample to remain within the linear dynamic range of the detector[4].

  • Calculate Dye Concentration: [Dye]=εdye​×lAmax​​

    (where l is the path length, typically 1 cm)[5]

  • Correct Protein Absorbance: Aprotein​=A280​−(Amax​×CF280​) [5]

  • Calculate Protein Concentration: [Protein]=εprotein​×lAprotein​​ [5]

  • Determine Degree of Labeling (DOL): DOL=[Protein][Dye]​ [3]

Interpreting the Results: For most IgG antibodies, an optimal DOL falls between 2 to 6[3]. If the calculated DOL is < 2, increase the molar excess of SRQ-5-AF in future reactions. If the DOL is > 6, the conjugate may suffer from fluorescence quenching; reduce the dye molar excess or lower the reaction pH closer to 7.4 to decrease lysine nucleophilicity.

References

  • Degree of Labeling Explanation University of Arizona[Link]

  • Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy Bioconjugate Chemistry - ACS Publications[Link]

Sources

Validation

A Comparative Guide to HPLC Analysis of Sulforhodamine-Labeled Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of biochemical and cellular analysis, fluorescently labeled peptides are indispensable tools.[1] They enable researchers to track molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and cellular analysis, fluorescently labeled peptides are indispensable tools.[1] They enable researchers to track molecular interactions, quantify enzyme activity, and visualize cellular processes with high sensitivity.[] The choice of fluorophore and the analytical method for quality control are critical decisions that profoundly impact experimental outcomes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) analysis for peptides labeled with sulforhodamine dyes, contrasted with other common fluorescent labels.

The Power of the Red: Understanding Sulforhodamine Dyes

Sulforhodamine dyes, particularly derivatives of Sulforhodamine 101 (commonly known as Texas Red), are mainstays in peptide labeling for their bright red fluorescence and robust chemical properties.[3][4] The most frequently used reactive form is Sulforhodamine 101 sulfonyl chloride, which readily reacts with primary amines on a peptide—such as the N-terminus or the side chain of a lysine residue—to form a stable sulfonamide bond.[5][6]

Key characteristics of Sulforhodamine dyes include:

  • Bright Red Fluorescence: With excitation maxima around 595 nm and emission maxima near 615 nm, they are well-suited for multiplexing experiments with green-emitting dyes like fluorescein and are compatible with common laser lines.[4]

  • High Photostability: Compared to classic dyes like fluorescein, rhodamines exhibit superior resistance to photobleaching, which is crucial for applications requiring prolonged light exposure, such as fluorescence microscopy.[7][]

  • Environmental Insensitivity: Sulforhodamine fluorescence is generally stable over a wide pH range (pH 3-10), a significant advantage over pH-sensitive dyes like fluorescein, whose fluorescence diminishes in acidic environments.[7][9]

However, it's important to note that the reactive sulfonyl chloride form of Texas Red can be unstable in aqueous solutions, especially at the higher pH required for efficient amine labeling.[6] This can lead to lower conjugation yields compared to other chemistries like NHS esters.[1]

Head-to-Head: Sulforhodamine vs. Alternative Fluorophores

The selection of a fluorescent label should be a strategic decision based on the specific demands of the experiment and the analytical capabilities available. While Sulforhodamine offers many advantages, other dyes present compelling alternatives.

ParameterSulforhodamine B / 101 (Texas Red)Fluorescein (FITC/FAM)Cyanine Dyes (Cy3, Cy5)
Excitation (nm) ~595[4]~494[9]Cy3: ~550, Cy5: ~650[10]
Emission (nm) ~615[4]~518[9]Cy3: ~570, Cy5: ~670[10]
Relative Brightness High[]Very High[9]High to Very High[10]
Photostability Moderate to High[7][]Low[7][9]High[11]
pH Sensitivity Low[7]High (fluorescence decreases in acidic pH)[7][9]Low
Reactive Group Sulfonyl Chloride[6]Isothiocyanate, NHS Ester[9]NHS Ester, Maleimide[10]
Key Advantage Good photostability, pH insensitivity.[7]High quantum yield, cost-effective.[7][9]Excellent photostability, narrow emission peaks ideal for multiplexing.[10]
Key Disadvantage Reactive form can be unstable in water, potentially lower coupling yields.[1][6]Prone to photobleaching, pH sensitive.[7][9]Can be more expensive.

HPLC Analysis: A Validated System for Quality Control

HPLC is the gold standard for analyzing the purity and identity of fluorescently labeled peptides.[][12] A robust HPLC method can effectively separate the desired labeled peptide from unlabeled peptide, free dye, and other reaction impurities.

Experimental Protocol: Peptide Labeling and HPLC Analysis

This protocol provides a generalized workflow for labeling a peptide with Sulforhodamine 101 sulfonyl chloride and subsequent purification and analysis by reversed-phase HPLC (RP-HPLC).

Part 1: Peptide Labeling

  • Peptide Preparation: Dissolve the peptide (containing a primary amine) in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5-9.0.

  • Dye Preparation: Immediately before use, dissolve Sulforhodamine 101 sulfonyl chloride in an anhydrous organic solvent like dimethylformamide (DMF).[5] Do not use DMSO.

  • Conjugation Reaction: Add the dissolved dye solution dropwise to the peptide solution while gently stirring. A typical molar ratio is 5-10 fold excess of dye to peptide.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6] Low temperatures are often preferred to mitigate the instability of the sulfonyl chloride in aqueous buffer.[6]

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine, to consume any remaining reactive dye.

Part 2: RP-HPLC Purification and Analysis

  • System Setup:

    • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm) is standard for peptide analysis.[13]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[14]

    • Detectors: A UV detector set to 214 nm (for the peptide backbone) and a fluorescence detector set to the appropriate wavelengths for the dye (e.g., Ex: 595 nm, Em: 615 nm for Texas Red).[4][13]

  • Purification Gradient (Example):

    • Inject the quenched reaction mixture onto the equilibrated column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes. The exact gradient will depend on the hydrophobicity of the peptide and may require optimization.[15]

    • Monitor both UV and fluorescence channels. The desired product should show a signal on both detectors.

    • Collect fractions corresponding to the major dual-signal peak.

  • Analysis of Purified Fractions:

    • Re-inject the collected fractions onto the same HPLC system using a similar analytical gradient.

    • Assess purity by integrating the peak area at 214 nm. A purity of >95% is typically required for research applications.[12]

  • Identity Confirmation:

    • Confirm the molecular weight of the purified, labeled peptide using mass spectrometry (LC-MS).[12] The observed mass should correspond to the calculated mass of the peptide plus the mass of the fluorophore.

Interpreting the Chromatogram

A successful analysis will show a distinct peak for the labeled peptide that is well-resolved from earlier-eluting peaks (often free dye) and potentially a later-eluting peak (unlabeled peptide, depending on its hydrophobicity). The fluorescent label itself adds hydrophobicity, which typically increases the retention time of the peptide on a C18 column.[16]

Visualizing the Workflow

PeptideLabeling_HPLC_Workflow cluster_0 Peptide Labeling cluster_1 HPLC Analysis & Purification Peptide Peptide Solution (pH 8.5-9.0) Reaction Conjugation Reaction (1-2h, RT, dark) Peptide->Reaction Dye Sulforhodamine Dye (in DMF) Dye->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Injection Inject Crude Mix Quench->Injection Crude Product HPLC RP-HPLC (C18) UV & Fluorescence Detectors Injection->HPLC Fractionation Collect Fractions HPLC->Fractionation Analysis Purity Check & Mass Spec (LC-MS) Fractionation->Analysis Purified Labeled Peptide

Caption: Workflow for peptide labeling and subsequent HPLC purification.

Causality and Trustworthiness in Your Analysis

Why Trifluoroacetic Acid (TFA)? TFA is an ion-pairing agent. It forms a neutral complex with the positively charged residues on the peptide, which improves peak shape and resolution during reversed-phase chromatography.

Why Dual Detectors? Using both UV (214 nm, for the peptide amide bonds) and fluorescence detectors is a self-validating system. A peak that appears on both chromatograms confirms that the fluorophore is attached to the peptide. The ratio of the fluorescence signal to the UV signal can also provide an indication of labeling efficiency across different peaks.

The Impact of the Label: Be aware that the fluorescent label is not an inert observer. Its size and hydrophobicity can alter the peptide's retention time and, in some cases, its biological activity.[16] This is why HPLC analysis is not just a purity check but a critical characterization step. Comparing the chromatogram of the labeled peptide to the unlabeled starting material is essential.

Conclusion

The HPLC analysis of sulforhodamine-labeled peptides is a robust and necessary procedure for ensuring the quality and reliability of these critical research tools. While sulforhodamine dyes offer excellent photostability and pH resistance, alternatives like fluorescein and cyanine dyes may be preferable for applications where initial brightness is paramount or when different spectral properties are required. A well-designed HPLC protocol, employing dual UV and fluorescence detection, provides a validated, trustworthy system for purifying and characterizing the final product, giving researchers confidence in the accuracy and reproducibility of their downstream experiments.

References

  • LubioScience. Fluorescent Dyes for Labeling Peptides.
  • Anaspec. Sulforhodamine 101 sulfonyl chloride - 10 mg.
  • AAT Bioquest. Sulforhodamine 101 sulfonyl chloride [Texas Red®] *CAS 82354-19-6.
  • BenchChem.
  • Wikipedia. Sulforhodamine 101.
  • BOC Sciences. Fluorescence Labeling of Peptides.
  • ACS Publications. Fluorescence-Based Peptide Labeling and Fractionation Strategies for Analysis of Cysteine-Containing Peptides. Analytical Chemistry.
  • ABP Biosciences. Sulforhodamine 101 Sulfonyl Chloride (Texas Red Sulfonyl Chloride).
  • PMC.
  • ACS Publications. Fluorescent Labeling Can Significantly Perturb Measured Binding Affinity and Selectivity of Peptide–Protein Interactions.
  • SB-PEPTIDE. Peptide fluorescent labeling.
  • AltaBioscience. Fluorescent Peptides: A Guide for Life Science Researchers.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • BenchChem. A Comparative Guide to the Photostability of Common Fluorophores: Fluorescein vs. Rhodamine B vs. Cy5.
  • GenScript.
  • BOC Sciences. Rhodamine vs Other Fluorophores: How to Choose the Best Dye?.

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Rationale: The Chemistry of Acid Fluoride Disposal

As a Senior Application Scientist, I frequently consult with researchers on the safe handling and lifecycle management of reactive fluorophores. Sulforhodamine Q 5-acid fluoride is a highly effective amine-reactive dye u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers on the safe handling and lifecycle management of reactive fluorophores. Sulforhodamine Q 5-acid fluoride is a highly effective amine-reactive dye used in bioconjugation, but its disposal requires careful planning.

Unlike standard organic dyes, acid fluorides present a dual-hazard profile: the organic fluorophore itself is an environmental contaminant, and the acid fluoride moiety is water-reactive. If disposed of improperly in standard liquid waste, it will slowly hydrolyze to generate hydrofluoric acid (HF) and free fluoride ions. This guide provides a self-validating, step-by-step operational plan to neutralize and safely dispose of this reagent.

Acid fluorides are utilized in bioconjugation because the C–F bond (~116 kcal/mol) is significantly stronger than the C–Cl bond (~81 kcal/mol), granting them superior hydrolytic stability in aqueous buffers compared to acid chlorides[1]. However, under basic conditions, they readily undergo nucleophilic acyl substitution to yield a stable carboxylate and a free fluoride ion[1].

If left unquenched in an acidic or neutral waste carboy, these free fluoride ions can form hydrofluoric acid (HF). HF is uniquely hazardous because it can penetrate tissue deeply and reacts violently with silicon dioxide, meaning it can etch and ultimately shatter standard glass waste containers. Therefore, safety protocols dictate that glass containers must never be used for hydrofluoric acid or acid fluoride salts [2].

To eliminate this hazard, our disposal strategy relies on two chemical interventions:

  • Forced Base Hydrolysis: Rapidly converting the reactive acid fluoride into a stable Sulforhodamine Q 5-carboxylate.

  • Fluoride Sequestration: Introducing calcium ions to precipitate the free fluoride as Calcium Fluoride (CaF₂), an exceptionally stable, insoluble mineral that is safe for solid waste disposal[3].

Quantitative Parameters for Disposal

The following table summarizes the stoichiometric and logistical parameters required for the safe neutralization of Sulforhodamine Q 5-acid fluoride.

Operational ParameterReagent / MaterialScientific PurposeValidation Metric
Primary Quenching 0.1 M NaHCO₃ (aq)Base-catalyzed hydrolysis of acyl fluoridepH stabilizes at 7.0–9.0
Fluoride Sequestration 1.0 M CaCl₂ (aq)Precipitation of free F⁻ ionsNo cloudiness upon further CaCl₂ addition
Thermal Control Ice Bath (0–4°C)Mitigate exothermic hydrolysisSolution temp remains < 10°C
Containment HDPE / PolypropylenePrevent silica etching by HF0% glass components used

Step-by-Step Neutralization and Disposal Protocol

To ensure absolute safety, this protocol is designed as a self-validating system. Every critical step includes a physical check to confirm the chemical transformation was successful before proceeding.

Phase 1: Preparation and Primary Quenching
  • Containment Selection: Ensure all reaction vessels, funnels, and storage bottles are made of high-density polyethylene (HDPE) or polypropylene. Do not use glass at any stage [2]. Wear appropriate PPE (lab coat, nitrile gloves, safety goggles) and work inside a certified chemical fume hood.

  • Solubilization: Dissolve the excess or expired Sulforhodamine Q 5-acid fluoride in a minimal volume of a compatible, water-miscible organic solvent (e.g., anhydrous DMSO or DMF).

  • Controlled Hydrolysis: Place a plastic beaker containing 0.1 M Sodium Bicarbonate (NaHCO₃) in an ice bath. While stirring continuously, add the dye solution dropwise. The mild base drives the nucleophilic acyl substitution, converting the acid fluoride into Sulforhodamine Q 5-carboxylate and releasing fluoride ions[1].

  • pH Validation: Test the solution with pH indicator strips. Adjust with 1N NaOH or 1N HCl if necessary to ensure the final pH rests strictly between 6 and 9[4]. Causality: Maintaining a neutral-to-mildly-basic pH prevents the protonation of fluoride ions into volatile HF gas.

Phase 2: Fluoride Sequestration
  • Precipitation: To the neutralized solution, slowly add 1.0 M Calcium Chloride (CaCl₂) in excess (at least a 2:1 molar ratio of Ca²⁺ to F⁻). Stir for 30 minutes at room temperature. The calcium reacts with the fluoride to form insoluble Calcium Fluoride (CaF₂)[3].

  • Completeness Check (Self-Validation): Allow the precipitate to settle briefly. Add one single drop of 1.0 M CaCl₂ to the clear supernatant. If no additional cloudiness appears, the system validates that all free fluoride has been successfully sequestered.

Phase 3: Segregation and Final Disposal
  • Separation: Transfer the suspension to plastic centrifuge tubes and centrifuge at 4,000 × g for 10 minutes (alternatively, filter through a chemically compatible membrane).

  • Solid Waste: Collect the CaF₂ pellet. Dispose of it in a sealed, labeled plastic container designated for "Solid Hazardous Waste (Calcium Fluoride / Trace Dye)".

  • Liquid Waste: The supernatant now contains the deactivated Sulforhodamine Q 5-carboxylate and the organic solvent. Transfer this to a leak-proof HDPE container labeled "Aqueous Organic Dye Waste"[2].

Disposal Workflow Visualization

DisposalWorkflow A Sulforhodamine Q 5-Acid Fluoride B Base Hydrolysis (0.1M NaHCO3) A->B Quench C Intermediate: Carboxylate + NaF B->C pH 7-9 D Fluoride Precipitation (1M CaCl2) C->D Ca2+ Add E Insoluble CaF2 Precipitate D->E Centrifuge F Organic Dye Supernatant D->F Supernatant G Solid Hazardous Waste E->G Containerize H Aqueous Organic Waste F->H HDPE Bin

Workflow for hydrolysis, precipitation, and segregation of Sulforhodamine Q 5-acid fluoride waste.

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Handling

Personal protective equipment for handling Sulforhodamine Q 5-acid fluoride

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between theoretical chemistry and practical laboratory safety. Handling Sulforhodamine Q 5-acid fluoride requires moving beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between theoretical chemistry and practical laboratory safety. Handling Sulforhodamine Q 5-acid fluoride requires moving beyond standard bioconjugation protocols and implementing highly specific, self-validating safety systems.

The Chemical Causality: Why Acid Fluorides?

Sulforhodamine Q 5-acid fluoride is a premium amine-reactive fluorophore used extensively in drug development and protein labeling. Historically, sulfonyl chlorides (e.g., Texas Red sulfonyl chloride) were used for these workflows, but they are notoriously unstable in aqueous environments, often [1].

To combat this, acid fluorides were developed. They offer superior hydrolytic stability, allowing for higher bioconjugation yields. However, this chemical advantage introduces a severe occupational hazard. The leaving group of this acylation reaction is the fluoride ion. When the dye undergoes hydrolysis or reacts with aliphatic amines, it [2]. HF is highly toxic and lipophilic; unlike standard acids, it[3] to bind calcium and magnesium, potentially causing[4]. Therefore, handling this dye requires treating the workflow as an active HF-exposure risk.

Reaction Pathways & Hazard Neutralization

The following diagram illustrates the competing pathways of bioconjugation and hydrolysis, highlighting the generation of HF and the required chemical neutralization strategy.

G Dye Sulforhodamine Q 5-Acid Fluoride Amine Target Amine (Protein/Peptide) Dye->Amine Bioconjugation (pH 8.5-9.5) Water H2O (Moisture/Buffer) Dye->Water Hydrolysis Conjugate Stable Sulfonamide Conjugate Amine->Conjugate HF_Hazard Hydrofluoric Acid (HF) (Toxic Hazard) Amine->HF_Hazard Leaving Group Quench CaCO3 / CaCl2 Neutralization HF_Hazard->Quench Quenching Water->HF_Hazard Byproduct Hydrolyzed Hydrolyzed Dye (Inactive) Water->Hydrolyzed SafeWaste Insoluble CaF2 (Safe Waste) Quench->SafeWaste Precipitation

Reaction pathways of Sulforhodamine Q 5-acid fluoride and HF neutralization.

Personal Protective Equipment (PPE) Matrix

Because trace HF vapor can be generated upon opening a moisture-compromised vial, standard laboratory PPE is insufficient.

Equipment CategorySpecificationCausality / Rationale
Hand Protection Double-gloved: Nitrile (inner), Neoprene (outer)Neoprene provides superior resistance to fluorinated acids and HF. Double gloving ensures barrier integrity.
Eye & Face Chemical splash goggles AND Face shieldPrevents aerosolized dye or trace HF vapor from contacting ocular mucosa.
Body Protection Flame-resistant lab coat & Chemical apronPrevents skin absorption. HF is highly lipophilic and rapidly penetrates standard fabrics.
Respiratory Certified Chemical Fume HoodCaptures trace HF gas generated during hydrolysis. Must operate at >100 fpm face velocity.
First Aid (Strict) 2.5% Calcium Gluconate GelMust be physically on the benchtop. Binds free fluoride ions in tissue to prevent deep bone necrosis.

Quantitative Operational Parameters

ParameterOptimal Range / ValueScientific Causality
Conjugation pH 8.5 – 9.5Deprotonates aliphatic amines for nucleophilic attack[1].
Dye:Protein Ratio 5:1 to 10:1Ensures complete labeling while accounting for partial hydrolysis.
Quenching Time 30 minutesAllows complete deactivation of unreacted acid fluoride.
Skin Flush Time 15 minutesRapidly dilutes surface HF before calcium gel application[5].
Calcium Gel Conc. 2.5%Optimal concentration to bind fluoride without causing tissue toxicity[4].

Operational Plan: Self-Validating Handling Protocol

Step 1: Pre-Operation Setup & Environmental Control

  • Verify that a fresh tube of 2.5% Calcium Gluconate gel is within arm's reach. Do not proceed if it is missing.

  • Prepare a quenching bath: Dissolve 1M Calcium Carbonate ( CaCO3​ ) or Calcium Chloride ( CaCl2​ ) in a slightly basic buffer (pH 8.0).

  • Purge the chemical fume hood of any unnecessary clutter to ensure optimal laminar airflow.

Step 2: Anhydrous Reconstitution

  • Allow the lyophilized Sulforhodamine Q 5-acid fluoride vial to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

  • Reconstitute the dye using high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Self-Validating Checkpoint: The dye should dissolve completely without any gas evolution. If micro-bubbling occurs, moisture has entered the system, and premature HF generation is actively occurring.

Step 3: Bioconjugation

  • Add the reconstituted dye dropwise to the target protein/amine solution in a slightly basic buffer (pH 8.5–9.5) while vortexing gently.

  • Incubate the reaction vessel in the dark at room temperature for 1–2 hours.

Step 4: Self-Validating Quenching & Disposal

  • Quench the unreacted dye by adding a primary amine (e.g., 100 mM Tris or ethanolamine) and incubating for 30 minutes.

  • Transfer the entire reaction waste into the prepared CaCO3​ quenching bath.

  • Self-Validating Checkpoint: The addition of the waste to the calcium bath will produce a slightly cloudy precipitate ( CaF2​ ). This visual turbidity confirms that the hazardous fluoride ions have been successfully trapped and neutralized into an inert salt.

  • Label the waste clearly as "Aqueous Waste containing trace Hydrofluoric Acid and Fluoride Salts" and dispose of it according to institutional hazardous waste guidelines.

Emergency Response: HF Exposure First Aid

If skin contact with the dye or its hydrolyzed byproducts occurs, time is the most critical factor. Do not wait for pain to develop; HF burns are notoriously delayed.

  • Immediate Dilution: Immediately [5] using a safety shower or drench hose.

  • Fluoride Binding: Don a fresh pair of neoprene gloves and apply the 2.5% Calcium Gluconate gel directly to the affected area. Massage the gel continuously into the skin[4]. The calcium acts as a sacrificial binding agent, sequestering the fluoride ions before they can penetrate to the bone.

  • Medical Escalation: Seek immediate emergency medical evaluation. Provide the Safety Data Sheet (SDS) to the attending physician and explicitly state that the exposure involves an acid fluoride that generates Hydrofluoric Acid.

References

  • ACS Publications. "NH4F Electrolyte Enhanced Natural Graphite Electrolysis Purification and Lithium Battery Anode Application." Energy & Fuels. Available at:[Link]

  • Emergency Medicine Residents' Association (EMRA). "Hydrofluoric Acid Related Injuries and Illness for First Responders." Available at:[Link]

  • National Center for Biotechnology Information (NCBI) - PMC. "A review of hydrofluoric acid burn management." Plastic Surgery. Available at:[Link]

  • California Department of Industrial Relations. "Protecting Workers Exposed to Hydrogen Fluoride (HF)." Cal/OSHA Publications. Available at:[Link]

Sources

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